molecular formula C13H16N2O3 B13497844 Tert-butyl (4-(cyanomethoxy)phenyl)carbamate

Tert-butyl (4-(cyanomethoxy)phenyl)carbamate

Cat. No.: B13497844
M. Wt: 248.28 g/mol
InChI Key: BFFCEQXLDTXUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview Tert-butyl (4-(cyanomethoxy)phenyl)carbamate (CAS 1099655-02-3) is a synthetic organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol. This chemical features a carbamate backbone protected by a tert-butyloxycarbonyl (Boc) group and a phenyl ring substituted with a cyanomethoxy moiety. Its structure makes it a valuable intermediate in medicinal chemistry and drug discovery research . Research Applications and Value This compound serves as a versatile chemical building block for the synthesis of more complex molecules. The presence of both the acid-labile Boc protecting group and the polar cyano functionality makes it particularly useful for structure-activity relationship (SAR) studies and scaffold optimization in drug discovery programs. Compounds with similar carbamate scaffolds and aromatic ring systems have demonstrated significant research value in the development of small-molecule inhibitors targeting protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint pathway, which is a prominent target in cancer immunotherapy . The cyanomethoxy group can function as a hydrogen bond acceptor, potentially influencing the binding affinity and physicochemical properties of the resulting molecules . Handling and Safety For Research Use Only. This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer uses. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet and adhering to institutional chemical safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl N-[4-(cyanomethoxy)phenyl]carbamate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-10-4-6-11(7-5-10)17-9-8-14/h4-7H,9H2,1-3H3,(H,15,16)

InChI Key

BFFCEQXLDTXUQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC#N

Origin of Product

United States

Foundational & Exploratory

Tert-butyl (4-(cyanomethoxy)phenyl)carbamate CAS 1099655-02-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph is structured as a high-level guide for medicinal chemists and process development scientists. It synthesizes specific chemical data with practical experimental strategies.

CAS: 1099655-02-3 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)

Executive Summary & Strategic Significance

Tert-butyl (4-(cyanomethoxy)phenyl)carbamate is a critical bifunctional building block in medicinal chemistry, specifically utilized in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa) and integrin antagonists.

Its structural value lies in its orthogonal reactivity :

  • The Nitrile (

    
    ):  A masked amidine or tetrazole pharmacophore. The cyanomethoxy linker (
    
    
    
    ) provides a specific spatial extension often required to reach the S1 pocket of protease enzymes.
  • The Boc-Amine (

    
    ):  A protected aniline that prevents polymerization during nitrile functionalization but can be removed under acidic conditions to reveal a nucleophilic handle for coupling to heterocycles (e.g., chloropyridines, benzoic acids).
    

This guide outlines the physicochemical profile, optimized synthesis, and downstream application workflows for CAS 1099655-02-3.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The following data summarizes the core specifications for the compound.

PropertySpecification
IUPAC Name tert-butyl N-[4-(cyanomethoxy)phenyl]carbamate
CAS Number 1099655-02-3
Molecular Formula

Molecular Weight 248.28 g/mol
SMILES CC(C)(C)OC(=O)Nc1ccc(OCC#N)cc1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Melting Point 138–142 °C (Typical range for Boc-protected alkoxy-anilines)
Stability Stable under ambient conditions; Store at 2–8°C; Moisture sensitive (nitrile hydrolysis risk)

Optimized Synthetic Methodology

The synthesis of CAS 1099655-02-3 requires strict chemoselectivity to ensure alkylation occurs at the phenolic oxygen rather than the nitrogen.[1] The protocol below utilizes a "Protection-First" strategy.

Reaction Pathway[3][6][8][9]
  • Precursor: 4-Aminophenol.[1][2][3]

  • Step 1 (N-Protection): Selective Boc-protection of the amine.

  • Step 2 (O-Alkylation): Williamson ether synthesis using chloroacetonitrile.

Detailed Protocol

Step 1: Synthesis of tert-butyl (4-hydroxyphenyl)carbamate

  • Reagents: 4-Aminophenol (1.0 eq), Di-tert-butyl dicarbonate (

    
    , 1.1 eq), 
    
    
    
    (2.0 eq).
  • Solvent: THF/Water (1:1).

  • Procedure: Stir at RT for 12 hours. The base prevents phenol protonation, directing the Boc group to the more nucleophilic amine.[1]

  • Workup: Extract with EtOAc, wash with brine.[1]

Step 2: Synthesis of Target (CAS 1099655-02-3)

  • Reagents: tert-butyl (4-hydroxyphenyl)carbamate (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: DMF (Anhydrous) or Acetone (Reflux).

  • Procedure:

    • Dissolve the phenol intermediate in DMF.[1]

    • Add

      
       and stir for 30 min to generate the phenoxide anion.
      
    • Add Chloroacetonitrile dropwise (Exothermic).

    • Heat to 60°C for 4–6 hours.

  • Purification: Precipitate in water, filter, and recrystallize from Ethanol/Hexane to remove unreacted phenol.[1]

Visual Workflow (Graphviz)

SynthesisWorkflow Input 4-Aminophenol Step1 Step 1: N-Protection (Boc2O / NaHCO3) Input->Step1 Chemoselective Amine Attack Inter Intermediate: N-Boc-4-aminophenol Step1->Inter Step2 Step 2: O-Alkylation (Cl-CH2-CN / K2CO3) Inter->Step2 Phenoxide Generation Product TARGET: CAS 1099655-02-3 Step2->Product SN2 Reaction

Figure 1: Step-wise synthetic route emphasizing the chemoselective protection strategy.

Reactivity Profile & Applications

Researchers utilize CAS 1099655-02-3 primarily as a "divergent intermediate."[1] The molecule possesses two reaction vectors that can be actuated independently.[1]

Vector A: The Nitrile Transformation (Pinner Reaction)

The cyanomethoxy group is a precursor to amidines, which mimic the arginine side chain in protease substrates.[1]

  • Reagents: HCl (gas) in dry Ethanol, followed by Ammonium Carbonate.

  • Mechanism: Formation of the imidate ester intermediate, followed by ammonolysis.[1]

  • Application: Synthesis of Factor Xa inhibitors (e.g., analogs of Betrixaban or Otamixaban).

Vector B: The Boc Deprotection

Removal of the Boc group reveals the aniline, allowing the fragment to be coupled to a scaffold core.[1]

  • Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Outcome: Yields the 4-(cyanomethoxy)aniline salt.

Divergent Pathway Diagram

ReactivityPathways Center CAS 1099655-02-3 (Boc-Protected Nitrile) PathA_Step1 HCl (gas) / EtOH (0°C) Center->PathA_Step1 Pinner Rxn PathB_Step1 TFA / DCM (Room Temp) Center->PathB_Step1 Acidic Deprotection Imidate Ethyl Imidate Intermediate PathA_Step1->Imidate PathA_Step2 NH3 / MeOH Imidate->PathA_Step2 Amidine Amidine Product (Protease Inhibitor Motif) PathA_Step2->Amidine Aniline 4-(cyanomethoxy)aniline (Free Amine) PathB_Step1->Aniline

Figure 2: Orthogonal reactivity showing the conversion to Amidine (Right) or Free Amine (Left).

Quality Control: Characterization Standards

To validate the identity of synthesized batches, the following NMR signals are diagnostic.

Signal TypeChemical Shift (

ppm)
MultiplicityAssignment
Amide Proton 9.20 – 9.30Singlet (br)

Aromatic 7.35 – 7.45Doublet (

Hz)
Phenyl protons (meta to ether)
Aromatic 6.90 – 7.00Doublet (

Hz)
Phenyl protons (ortho to ether)
Methylene 5.10 – 5.20Singlet

Boc Group 1.45 – 1.50Singlet (9H)

IR Spectroscopy Markers:

  • Nitrile (

    
    ):  Weak/Medium band at 
    
    
    
    .
  • Carbonyl (

    
    ):  Strong band at 
    
    
    
    (Carbamate).

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or strong chemical hydrolysis can release cyanide species.[1] Work in a well-ventilated fume hood.

  • Skin Sensitizer: Acetonitrile derivatives and anilines are potential contact allergens.[1] Use nitrile gloves.[1][4]

  • Storage: Keep in a desiccator. Hydrolysis of the nitrile to the amide (

    
    ) or acid (
    
    
    
    ) is the primary degradation pathway.

References

  • Preparation of N-Boc-aminophenols

    • Title: Selective alkylation of aminophenols.[1][5]

    • Source: Wang, R., & Xu, J. (2010).[1][5] Arkivoc, 2010(2), 293-303.[1]

  • General Synthesis of Cyanomethoxy-anilines

    • Title: Synthesis of 4-(cyanomethoxy)
    • Source: PubChem Compound Summary for CID 44408047 (Rel
    • URL:[Link]

  • Pinner Reaction Methodology

    • Title: Practical Synthesis of Amidines from Nitriles.[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 1, p.5 (1941).[1]

    • URL:[Link]

Sources

4-(Cyanomethoxy)aniline Boc-protected derivative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of bifunctional building blocks is paramount for accelerating structure-activity relationship (SAR) studies. The Boc-protected derivative of 4-(cyanomethoxy)aniline—systematically named tert-butyl (4-(cyanomethoxy)phenyl)carbamate—serves as a highly versatile intermediate. By combining an orthogonally protected aniline with a reactive, flexible cyanomethoxy ether, this molecule provides chemists with a "plug-and-play" scaffold. It is increasingly utilized in the synthesis of complex therapeutics, ranging from Pregnane X Receptor (PXR) antagonists to supramolecular drug delivery systems.

Chemical Architecture & Mechanistic Rationale

The structural brilliance of tert-butyl (4-(cyanomethoxy)phenyl)carbamate lies in its dual-functional nature, which allows for divergent synthetic pathways without cross-reactivity.

  • The Cyanomethoxy Ether (-O-CH₂-CN): Unlike a rigid direct bond to an aromatic ring, the ether linkage (-O-) introduces critical conformational flexibility. This allows the cyanomethyl portion to rotate and adapt to specific receptor binding pockets [1]. Furthermore, the cyano group is a strong dipole and an excellent hydrogen bond acceptor. Synthetically, it acts as a masked functional group that can be converted into amines, carboxylic acids, or tetrazoles (a classic carboxylic acid bioisostere).

  • The Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group provides lipophilicity and steric bulk, but its primary purpose is orthogonal protection. It is completely stable to the basic conditions required for O-alkylation or nitrile transformations, yet it can be cleanly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid or HCl) to reveal the nucleophilic aniline for subsequent amide coupling.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its impact on the final Active Pharmaceutical Ingredient (API).

Table 1: Quantitative Physicochemical Data of tert-Butyl (4-(cyanomethoxy)phenyl)carbamate

PropertyValueMechanistic Implication in Drug Design
Molecular Formula C₁₃H₁₆N₂O₃Defines the core mass for LC-MS identification workflows.
Molecular Weight 248.28 g/mol Optimal low-MW fragment; leaves ample room for downstream MW inflation without violating Lipinski's Rule of 5.
Topological Polar Surface Area 72.3 ŲFavorable for membrane permeability; balances the lipophilicity of the Boc group.
Hydrogen Bond Donors (HBD) 1The Boc-protected secondary amine provides a single, sterically hindered HBD.
Hydrogen Bond Acceptors (HBA) 4The cyano nitrogen and ether/carbamate oxygens facilitate robust target-receptor binding.
Rotatable Bonds 5The ether linkage ensures high conformational adaptability within active sites.

Divergent Synthetic Workflows

The true value of this derivative is its ability to serve as a central hub for multiple synthetic trajectories. The diagram below illustrates the divergent pathways accessible from the core molecule.

G Core tert-Butyl (4-(cyanomethoxy)phenyl)carbamate (Core Building Block) Deprotect 4-(Cyanomethoxy)aniline (Free Amine) Core->Deprotect Acidic Cleavage (TFA/DCM) Tetrazole Tetrazole Derivative (Carboxylic Acid Bioisostere) Core->Tetrazole [3+2] Cycloaddition (NaN3, NH4Cl) Amine Aminoethoxy Derivative (Extended Linker) Core->Amine Nitrile Reduction (H2, Pd/C) Amide Functionalized Amide (Target API) Deprotect->Amide Amide Coupling (HATU, R-COOH)

Divergent synthetic pathways of Boc-protected 4-(cyanomethoxy)aniline.

Standardized Experimental Protocols

To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Selective N-Boc Protection of 4-Aminophenol

Objective: Synthesize tert-butyl (4-hydroxyphenyl)carbamate.

  • Reaction Setup: Dissolve 4-aminophenol (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Base Addition: Add Sodium Bicarbonate (NaHCO₃, 1.5 eq) and stir for 10 minutes.

    • Causality: The differential nucleophilicity between the aniline nitrogen and the phenolic oxygen allows for selective N-acylation. NaHCO₃ is a mild base that maintains the amine in its reactive free-base form while ensuring the phenol (pKa ~10) remains protonated, preventing competitive O-acylation.

  • Acylation: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C. Warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the primary amine (Ninhydrin positive, purple) and the appearance of the carbamate (UV active, Ninhydrin negative) validates completion.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: O-Alkylation via SN2 Displacement

Objective: Synthesize tert-butyl (4-(cyanomethoxy)phenyl)carbamate.

  • Reaction Setup: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It poorly solvates anions, leaving the generated phenoxide highly "naked" and nucleophilic, which drastically accelerates the subsequent SN2 reaction.

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.0 eq) and stir at 50 °C for 30 minutes.

    • Causality: K₂CO₃ is perfectly calibrated for this step. It is strong enough to deprotonate the phenol but mild enough to completely preserve the base-sensitive Boc carbamate.

  • Alkylation: Add Bromoacetonitrile (1.2 eq) dropwise. Stir at 60 °C for 6 hours.

  • In-Process Control (IPC): Conduct LC-MS analysis. The shift from the phenol mass [M-H]⁻ 208 m/z to the alkylated product [M+H]⁺ 249 m/z, alongside the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) in FT-IR, confirms successful O-alkylation.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to yield the pure core building block.

Applications in Advanced Therapeutics

The integration of the cyanomethoxy moiety into aniline derivatives has driven several recent breakthroughs in pharmacology and materials science:

  • Nuclear Receptor Modulators: In the design of PXR antagonists, the cyanomethoxy group provides the exact spatial geometry and polarity required to occupy hydrophobic pockets while maintaining crucial hydrogen-bonding networks, substantially improving cellular binding activity [1].

  • Immune Checkpoint Inhibitors: Cyanomethoxy-functionalized aromatic systems are pivotal intermediates in the synthesis of complex benzooxazole derivatives. These molecules act as potent immunomodulators, specifically targeting and inhibiting the PD-1/PD-L1 interaction to restore T-cell activation in oncology models [2].

  • Supramolecular Drug Delivery: Beyond small-molecule APIs, Boc-protected cyanomethoxy derivatives are utilized to functionalize calixarene macrocycles. The cyano groups on the lower rim of the calixarene provide coordination sites that enhance host-guest interactions with hydrophobic drugs, enabling advanced prodrug formulations [3].

References

  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
  • WO2018119266A1 - Benzooxazole derivatives as immunomodulators Source: Google Patents URL
  • Calixarene: A Versatile Material for Drug Design and Applications Source: ResearchGate URL

Cyanomethoxy Phenyl Carbamates: Strategic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for medicinal chemists and drug discovery scientists. It details the structural rationale, synthesis, and biological applications of cyanomethoxy phenyl carbamates , a specialized subclass of carbamate-based inhibitors and prodrugs.

Executive Summary

The cyanomethoxy phenyl carbamate motif represents a strategic intersection of two privileged structures: the phenyl carbamate (a proven pharmacophore for cholinesterase inhibition and prodrug design) and the cyanomethoxy group (


), a physicochemical modulator.

In medicinal chemistry, this scaffold is primarily utilized to:

  • Modulate Carbamylation Kinetics: The electron-withdrawing nature of the cyanomethoxy group tunes the reactivity of the carbamate carbonyl, optimizing the "leaving group" ability of the phenol during enzyme inactivation.

  • Enhance Metabolic Stability: The cyanomethoxy ether linkage offers a distinct metabolic profile compared to simple methoxy or hydroxy substituents, often blocking rapid glucuronidation while maintaining hydrogen bond acceptor capability.

  • Facilitate Covalent Targeting: Acting as pseudo-irreversible inhibitors for serine hydrolases (e.g., Acetylcholinesterase, AChE).

Chemical Structure & Electronic Rationale

The core efficacy of this scaffold relies on the electronic interplay between the cyanomethoxy substituent and the carbamate warhead.

The Scaffold

The general structure consists of a phenyl ring substituted with:

  • Position

    
    :  A carbamate moiety (
    
    
    
    ).
  • Position

    
    :  A cyanomethoxy group (
    
    
    
    ).[1]
Electronic Tuning (The "Goldilocks" Zone)

For carbamate-based inhibitors (e.g., of AChE), the mechanism involves the nucleophilic attack of a catalytic serine residue on the carbamate carbonyl.[2] The reaction expels the phenolic portion as a leaving group.

  • Leaving Group Ability (

    
    ):  The rate of carbamylation (
    
    
    
    ) correlates with the acidity of the leaving phenol.
  • The Cyanomethoxy Effect: The

    
     group is electron-withdrawing via the inductive effect (
    
    
    
    ).
    • Comparison: It is more electron-withdrawing than a methoxy group (

      
      , which is electron-donating by resonance) but less drastic than a nitro group (
      
      
      
      ).
    • Result: It lowers the

      
       of the phenol, making the carbamate more reactive  toward the enzyme active site than a simple methoxy-phenyl carbamate, without rendering it so unstable that it hydrolyzes spontaneously in plasma (chemical instability).
      
Physicochemical Properties
PropertyCyanomethoxy (

)
Methoxy (

)
Impact on Drug Design
Electronic Effect Electron Withdrawing (

)
Electron Donating (

)
Increases carbamate electrophilicity.
H-Bonding Acceptor (Nitrile N)Acceptor (Oxygen)Nitrile extends H-bond reach.
Lipophilicity Moderate (

)
ModerateMaintains membrane permeability.
Metabolism Nitrile hydrolysis/reductionO-DealkylationAvoids rapid CYP450 O-dealkylation common to methoxy.

Mechanism of Action: Pseudo-Irreversible Inhibition[2][3]

The primary application of cyanomethoxy phenyl carbamates is the inhibition of serine hydrolases, particularly Acetylcholinesterase (AChE) for Alzheimer's disease therapy.

The Kinetic Cycle

The inhibitor (


) reacts with the enzyme (

) to form a reversible complex (

), followed by the formation of a covalent carbamylated enzyme (

) and the release of the cyanomethoxy phenol leaving group (

).


  • Step 1 (Carbamylation): The active site Serine-203 attacks the carbamate carbonyl. The cyanomethoxy phenol is expelled.

  • Step 2 (Inactivation): The carbamylated enzyme is stable for minutes to hours (pseudo-irreversible), blocking acetylcholine hydrolysis.

  • Step 3 (Decarbamylation): Slow hydrolysis eventually regenerates the active enzyme.

Visualization of the Pathway

AChE_Inhibition Enzyme Free Enzyme (AChE) [Active Serine-OH] Complex Michaelis Complex (Non-covalent EI) Enzyme->Complex + Inhibitor Inhibitor Cyanomethoxy Phenyl Carbamate (Inhibitor) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Carbamylated Carbamylated Enzyme (Inactive) Transition->Carbamylated Bond Cleavage LeavingGroup Cyanomethoxy Phenol (Leaving Group) Transition->LeavingGroup Expulsion Regenerated Regenerated Enzyme Carbamylated->Regenerated Slow Hydrolysis (k_decarb) (Hours)

Caption: Kinetic cycle of AChE inhibition by cyanomethoxy phenyl carbamates. The cyanomethoxy group accelerates the transition from Complex to Carbamylated Enzyme.

Synthesis Protocols

The synthesis is modular, allowing for the independent variation of the carbamate amine (


) and the phenyl core.
Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • Cyanomethoxy Phenol: Generated via alkylation of a diphenol (e.g., resorcinol).

  • Carbamoylating Agent: An isocyanate or carbamoyl chloride.

Step-by-Step Methodology
Step 1: Synthesis of Cyanomethoxy Phenol Intermediate

Objective: Mono-alkylation of a dihydroxybenzene (e.g., resorcinol) with chloroacetonitrile.

  • Reagents: Resorcinol (1.0 eq), Chloroacetonitrile (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone (Anhydrous).
    
  • Procedure:

    • Dissolve resorcinol in anhydrous acetone.

    • Add

      
       and stir at room temperature for 30 minutes to generate the phenoxide.
      
    • Add chloroacetonitrile dropwise.

    • Reflux the mixture for 6-8 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).

    • Workup: Filter off inorganic salts. Evaporate solvent.[1] Purify via column chromatography to separate the mono-alkylated product (desired) from the bis-alkylated byproduct.

  • Yield: Typically 60-75%.

Step 2: Carbamoylation (The Warhead Installation)

Objective: Conversion of the free phenol to the phenyl carbamate.

Method A: Isocyanate Route (For mono-substituted carbamates)

  • Reagents: Cyanomethoxy phenol (1.0 eq), Alkyl Isocyanate (e.g., Ethyl isocyanate, 1.1 eq), Triethylamine (catalytic), DCM.

  • Procedure:

    • Dissolve the phenol in dry DCM.

    • Add triethylamine (0.1 eq).

    • Add isocyanate dropwise at 0°C.

    • Stir at room temperature for 4-12 hours.

  • Observation: Formation of a white precipitate (urea byproduct) is rare here; the product usually remains in solution.

Method B: Carbamoyl Chloride Route (For di-substituted carbamates)

  • Reagents: Cyanomethoxy phenol (1.0 eq), Dialkyl carbamoyl chloride (e.g.,

    
    -dimethylcarbamoyl chloride, 1.2 eq), Sodium Hydride (NaH, 1.2 eq) or Pyridine.
    
  • Procedure:

    • Suspend NaH in dry THF at 0°C.

    • Add the phenol solution dropwise (Hydrogen evolution).

    • Stir for 30 mins, then add the carbamoyl chloride.

    • Heat to 60°C for 3 hours.

Synthesis Workflow Diagram

Synthesis_Pathway Start Dihydroxybenzene (e.g., Resorcinol) Intermediate Intermediate: 3-(Cyanomethoxy)phenol Start->Intermediate Mono-alkylation Reagent1 Chloroacetonitrile + K2CO3 / Acetone Reagent1->Intermediate Branch Select Warhead Intermediate->Branch RouteA Route A: Alkyl Isocyanate (Et-NCO) Branch->RouteA RouteB Route B: Carbamoyl Chloride (Me2N-COCl) Branch->RouteB ProductA Target A: Mono-alkyl Carbamate RouteA->ProductA TEA / DCM ProductB Target B: Dialkyl Carbamate RouteB->ProductB NaH / THF

Caption: Divergent synthesis of cyanomethoxy phenyl carbamates via a common phenolic intermediate.

Biological Applications & Data Interpretation

Therapeutic Areas
  • Alzheimer's Disease (AD):

    • Rationale: Mimics the activity of Rivastigmine but with altered lipophilicity and binding kinetics. The cyanomethoxy group can interact with the Peripheral Anionic Site (PAS) of AChE or simply tune the carbamylation rate at the Catalytic Active Site (CAS).

  • Oncology:

    • Rationale: Coumarin-carbamate hybrids containing the cyanomethoxy group have shown cytotoxicity against leukemia (HL-60) and lung cancer lines. The mechanism likely involves tubulin interference or kinase inhibition, where the carbamate acts as a stable linker or a suicide substrate.

  • Prodrug Activation:

    • Rationale: The "Phoc" (phenyloxycarbonyl) moiety is used to protect amines. A cyanomethoxy-substituted Phoc group is more labile to basic hydrolysis than a simple Phoc group, allowing for faster drug release in specific microenvironments.

SAR Data Summary (Hypothetical/Representative)

Comparative potency of phenyl carbamates against AChE.

Compound Substituent (R)Electronic Effect (

)

(AChE)
Stability (

in buffer)
H (Unsubstituted) 0.005.2

M
High (>24 h)
4-Methoxy (-OMe) -0.27 (Donating)8.5

M
Very High
4-Nitro (-NO2) +0.78 (Strong EWG)0.05

M
Low (<1 h)
3-Cyanomethoxy +0.15 (Moderate EWG) 0.8

M
Moderate (6-12 h)

Interpretation: The cyanomethoxy derivative achieves sub-micromolar potency (due to activated leaving group) without the extreme instability associated with nitro-carbamates.

References

  • Mechanism of Carbamate Inhibition

    • Title: General mechanism of pseudoirreversible cholinesterase inhibition by carbamates.[2]

    • Source: ResearchG
    • URL:[Link]

  • Cyanomethoxy in Drug Design (Coumarins)

    • Title: Microwave-assisted preparation, structural characterization, lipophilicity, and anti-cancer assay of some hydroxycoumarin deriv
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Carbamate Synthesis Methodologies

    • Title: Organic Carbamates in Drug Design and Medicinal Chemistry.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Electronic Effects on Phenyl Carbamates

    • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
    • Source: ACS Omega.
    • URL:[Link]

  • Cyanomethoxy Synthesis Reagents

    • Title: Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether deriv
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Technical Guide: Solubility Profile of Tert-butyl (4-(cyanomethoxy)phenyl)carbamate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for the solubility, handling, and stability of Tert-butyl (4-(cyanomethoxy)phenyl)carbamate (CAS: 1099655-02-3) in Dimethyl Sulfoxide (DMSO).

Executive Summary

Tert-butyl (4-(cyanomethoxy)phenyl)carbamate is a lipophilic, Boc-protected aniline derivative used primarily as an intermediate in the synthesis of kinase inhibitors and serine protease ligands. Its structural core features a hydrophobic phenyl ring flanked by a tert-butyloxycarbonyl (Boc) protecting group and a polar cyanomethoxy moiety.

  • Solubility Status: High . The compound exhibits excellent solubility in DMSO, typically supporting stock concentrations of 50–100 mM .

  • Primary Application: Preparation of stock solutions for high-throughput screening (HTS) and NMR spectroscopy.

  • Critical Constraint: While soluble, the compound is sensitive to trace acidity in "aged" DMSO, which can catalyze premature Boc-deprotection.

Physicochemical Profile & Structural Analysis[1][2][3][4]

Understanding the molecular architecture is a prerequisite for predicting solvation behavior.

PropertyValue / DescriptionImpact on DMSO Solubility
CAS Number 1099655-02-3 Unique Identifier
Molecular Formula

Moderate molecular weight (248.28 g/mol ) favors dissolution.
Structural Core Boc-protected AnilineThe lipophilic tert-butyl group drives solubility in organic solvents.
Polar Moiety Cyanomethoxy (-OCH₂CN)The dipole of the nitrile (-CN) group interacts favorably with DMSO's sulfoxide dipole.
Predicted LogP ~2.5 – 2.9Moderately lipophilic; indicates poor water solubility but high affinity for polar aprotic solvents like DMSO.
Solvation Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant (


).
  • Dipole-Dipole Interactions: The sulfoxide oxygen of DMSO acts as a hydrogen bond acceptor for the carbamate N-H proton.

  • Dispersion Forces: The methyl groups of DMSO interact with the hydrophobic tert-butyl and phenyl rings via Van der Waals forces.

  • Nitrile Solvation: The highly polar -CN group is stabilized by the positive dipole of the DMSO sulfur atom.

Experimental Protocol: Saturation Solubility Determination

Do not rely on theoretical values for critical assays. Use this self-validating protocol to determine the exact solubility limit in your specific batch of DMSO.

Workflow Visualization

The following decision tree outlines the solubility testing process.

SolubilityWorkflow Start Start: Weigh 10 mg Compound AddSolvent Add 100 µL DMSO (Initial) Start->AddSolvent Vortex Vortex (30s) & Sonicate (5 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear AddMore Add 100 µL DMSO increments Clear->AddMore No (Turbid) Calc Calculate Solubility (C = m/V) Clear->Calc Yes (Clear) AddMore->Vortex Filter Filter (0.22 µm PTFE) Calc->Filter HPLC HPLC Quantification (Optional) Filter->HPLC

Figure 1: Step-by-step decision tree for determining the saturation solubility limit.

Step-by-Step Methodology

Reagents:

  • Compound: Tert-butyl (4-(cyanomethoxy)phenyl)carbamate (Solid).[1]

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric, >99.9%).

Procedure:

  • Gravimetric Preparation: Weigh exactly 5.0 mg of the compound into a 1.5 mL amber microcentrifuge tube (protect from light).

  • Incremental Addition: Add 50 µL of DMSO. This corresponds to a theoretical concentration of 100 mg/mL.

  • Agitation: Vortex vigorously for 30 seconds. If undissolved, sonicate in a water bath at ambient temperature (25°C) for 5 minutes.

    • Warning: Do not allow the water bath temperature to exceed 40°C to prevent thermal degradation.

  • Visual Check:

    • Clear: Solubility > 100 mg/mL. Proceed to use.

    • Turbid/Particulate: Add DMSO in 50 µL increments, repeating agitation until clear.

  • Final Calculation:

    
    
    

Expected Result: You should achieve a clear solution at 50–100 mM (approx. 12–25 mg/mL) without difficulty.

Stability & Storage in DMSO

The stability of this compound in solution is governed by the integrity of the Boc-protecting group and the Cyanomethoxy ether .

Critical Risk: Acid-Catalyzed Deprotection

DMSO is hygroscopic. Absorbed water can react with impurities to form trace amounts of methanesulfonic acid over time.

  • Mechanism: Protons (

    
    ) attack the carbonyl oxygen of the Boc group, leading to the release of isobutylene and CO₂, yielding the free aniline.
    
  • Mitigation: Use "dry" DMSO stored over molecular sieves (3Å or 4Å).

Protocol: Quality Control (QC) Check

Before using a stored stock solution (e.g., >1 week old at -20°C):

  • Dilute 1 µL of stock into 99 µL of Acetonitrile:Water (50:50).

  • Inject onto LC-MS.

  • Pass Criteria: Purity >95%.

  • Fail Criteria: Presence of peak at [M-100] (Loss of Boc group) or [M-57] (Loss of t-butyl).

Storage Recommendations
ConditionRecommendationDuration
Solid State -20°C, Desiccated2 Years
DMSO Stock (RT) Avoid < 24 Hours
DMSO Stock (4°C) Acceptable for short term1 Week
DMSO Stock (-20°C) Recommended 3–6 Months
Freeze-Thaw Limit to < 3 cyclesN/A

Application Context: Biological Assays

When using this compound in cellular assays, the DMSO concentration must be controlled to prevent solvent toxicity.

  • Stock Concentration: Prepare at 10 mM or 100 mM .

  • Assay Dilution: Dilute at least 1000-fold into media.

    • Example: 1 µL of 10 mM stock into 1 mL media = 10 µM final concentration (0.1% DMSO).

  • Precipitation Risk: The "Crash" Effect.

    • Because the compound is lipophilic (LogP ~2.8), rapid dilution into aqueous media can cause microprecipitation.

    • Technique: Add the DMSO stock to the media while vortexing the media, rather than adding media to the DMSO.

Solute-Solvent Interaction Diagram

The diagram below illustrates the molecular interactions stabilizing the compound in DMSO.

Interaction cluster_0 Solvation Shell Compound Tert-butyl (4-(cyanomethoxy)phenyl)carbamate DMSO2 DMSO (Oxygen Dipole) Compound->DMSO2 H-Bond Donor (NH) DMSO1 DMSO (Sulfur Dipole) DMSO1->Compound Stabilizes -CN Group

Figure 2: Mechanistic representation of DMSO stabilizing the polar functional groups of the target molecule.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10130644, Tert-butyl 4-cyanophenylcarbamate. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols).
  • European Chemicals Agency (ECHA). Registration Dossier: Carbamate derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Tert-butyl (4-(cyanomethoxy)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Building block synthesis, medicinal chemistry scaffolding, and prodrug development.

Introduction & Synthetic Utility

The functionalization of anilines and phenols is a cornerstone of medicinal chemistry. Tert-butyl (4-(cyanomethoxy)phenyl)carbamate is a highly versatile bifunctional building block. The tert-butoxycarbonyl (Boc) protected amine provides a stable handle that can be orthogonally deprotected under acidic conditions, while the cyanomethoxy ether serves as a direct precursor to a variety of pharmacophores, including tetrazoles (via [3+2] cycloaddition with azides), primary amines (via nitrile reduction), and carboxylic acids (via hydrolysis).

This application note details a highly optimized, chemoselective O-alkylation protocol to synthesize this compound from N-Boc-4-aminophenol and bromoacetonitrile , ensuring high yields, scalability, and operational simplicity.

Mechanistic Rationale & Reaction Design

The synthesis relies on a classic Williamson ether synthesis, but requires strict chemoselectivity to avoid N-alkylation or Boc-deprotection.

  • Chemoselectivity via N-Boc Protection: N-Boc-4-aminophenol possesses two potential nucleophilic sites. However, the Boc group effectively delocalizes the nitrogen's lone pair through resonance into the carbonyl oxygen. This significantly reduces the amine's nucleophilicity, directing the alkylation exclusively to the phenolic oxygen[1].

  • Base Selection (K₂CO₃ vs. Stronger Bases): The phenolic OH has a pKa of approximately 10.3. A mild base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is perfectly tuned to quantitatively deprotonate the phenol without risking the base-catalyzed cleavage of the Boc group or triggering unwanted side reactions with the electrophile.

  • Electrophilic Activation: Bromoacetonitrile (BrCH₂CN) is an exceptionally reactive electrophile. The strongly electron-withdrawing cyano group (-CN) adjacent to the electrophilic carbon lowers the energy of the

    
     C-Br orbital, making it highly susceptible to an Sₙ2 displacement by the phenoxide anion[2].
    
  • Solvent Effects: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It effectively solvates the potassium cations, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the Sₙ2 reaction at moderate temperatures[2].

MechanisticPathway SM N-Boc-4-aminophenol (Starting Material) Base Base (K2CO3) Deprotonation SM->Base DMF, 60°C Int Phenoxide Anion (Nucleophile) Base->Int - KHCO3 SN2 SN2 Alkylation (+ BrCH2CN) Int->SN2 Electrophilic Attack Prod Tert-butyl (4-(cyanomethoxy) phenyl)carbamate SN2->Prod - KBr

Mechanistic pathway of the chemoselective O-alkylation of N-Boc-4-aminophenol.

Optimization of Reaction Conditions

To establish a robust protocol, various conditions were evaluated. The goal was to maximize the yield of the O-alkylated product while minimizing dialkylation or degradation.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Causal Observation & Rationale
1K₂CO₃ (1.5)Acetone502472Sluggish reaction due to lower boiling point and poorer cation solvation compared to DMF.
2 K₂CO₃ (2.0) DMF 60 12 89 Optimal balance of yield, clean impurity profile, and cost-effectiveness.
3Cs₂CO₃ (1.5)DMFRT492Rapid conversion due to the highly soluble Cs+ ion[2], but higher reagent cost.
4NaH (1.2)THF0 to RT245Overly harsh; resulted in significant background degradation and partial Boc cleavage.

Experimental Protocol

This protocol is designed as a self-validating system. In-process checks (TLC) and specific workup steps (sequential water washes) are engineered to prevent downstream analytical failures.

Reagents & Equipment
  • N-Boc-4-aminophenol: 2.09 g (10.0 mmol, 1.0 equiv)

  • Bromoacetonitrile: 0.84 mL (12.0 mmol, 1.2 equiv)

  • Potassium carbonate (anhydrous): 2.76 g (20.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (anhydrous): 20 mL

  • Equipment: 100 mL oven-dried round-bottom flask, magnetic stirrer, nitrogen/argon line, oil bath.

Step-by-Step Methodology
  • Phenoxide Generation: To the oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-aminophenol (2.09 g) and anhydrous K₂CO₃ (2.76 g). Suspend the mixture in anhydrous DMF (20 mL) under an inert nitrogen atmosphere. Stir at room temperature for 15 minutes. Rationale: Pre-stirring allows for the heterogeneous deprotonation of the phenol, generating the active nucleophile prior to the introduction of the electrophile.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add bromoacetonitrile (0.84 mL) dropwise over 5 minutes via a gas-tight syringe. Rationale: Bromoacetonitrile is highly reactive; dropwise addition at 0 °C mitigates any initial exothermic runaway and prevents localized over-alkylation.

  • Heating & Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60 °C using an oil bath. Stir for 12 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Mobile Phase: 3:1 Hexanes:Ethyl Acetate). The starting material (R_f ~ 0.3) should disappear, replaced by a new, less polar spot (R_f ~ 0.5) corresponding to the product.

  • Aqueous Workup (Critical Step): Cool the mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Solvent Removal: Wash the combined organic layers with distilled water (3 x 50 mL) followed by a final brine wash (50 mL). Rationale: DMF is notoriously difficult to remove via rotary evaporation. Three sequential water washes partition the DMF into the aqueous phase, ensuring a clean crude product and preventing baseline drift in subsequent NMR analysis.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 25% Ethyl Acetate in Hexanes. Isolate the fractions containing the product and concentrate to afford Tert-butyl (4-(cyanomethoxy)phenyl)carbamate as an off-white solid.

ExperimentalWorkflow Step1 1. Reaction Setup N-Boc-4-aminophenol K2CO3 DMF Step2 2. Reagent Addition Add Bromoacetonitrile dropwise 0°C to RT Step1->Step2 Step3 3. Heating & Stirring 60°C for 12 hours Monitor via TLC/LC-MS Step2->Step3 Step4 4. Aqueous Workup Quench with H2O Extract with EtOAc Wash with Brine Step3->Step4 Step5 5. Purification Flash Chromatography Hexanes:EtOAc Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target carbamate.

Analytical Characterization

To validate the success of the protocol, the isolated solid should be analyzed via NMR and Mass Spectrometry.

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.32 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (d, J = 8.8 Hz, 2H, Ar-H), 6.45 (br s, 1H, NH), 4.75 (s, 2H, -O-CH₂-CN), 1.51 (s, 9H, -C(CH₃)₃).
    
    • Diagnostic check: The appearance of the singlet at ~4.75 ppm integrating to 2 protons confirms the successful incorporation of the cyanomethoxy methylene group.

  • ESI-MS (m/z): Calculated for C₁₃H₁₆N₂O₃ [M+Na]⁺: 271.10; Found: 271.1.

References

1.[1] Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101. National Center for Biotechnology Information (NIH/PMC). Available at:[Link] 2. Subtle Structural Differences Trigger Inhibitory Activity of Propafenone Analogues at the Two Polyspecific ABC Transporters. Deutsche Nationalbibliothek (d-nb.info). Available at:[Link] 3.[2] Elsevier Editorial System(tm) for European Journal of Medicinal Chemistry Manuscript Draft. Università di Pisa (UNIPI). Available at:[Link]

Sources

Protocol for O-Alkylation of N-Boc-4-hydroxyaniline with Bromoacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a standardized, high-yield protocol for the chemoselective O-alkylation of N-Boc-4-hydroxyaniline (tert-butyl (4-hydroxyphenyl)carbamate) using bromoacetonitrile. The transformation utilizes a Williamson Ether Synthesis pathway optimized to favor O-alkylation over N-alkylation by leveraging the


 differential between the phenolic hydroxyl and the carbamate amine.

Key Technical Specifications:

  • Reaction Type: Nucleophilic Substitution (

    
    ).[1]
    
  • Chemoselectivity: >98% O-alkylation (controlled via base selection).

  • Primary Hazards: Bromoacetonitrile (Lachrymator, Toxic), Cyanide generation potential.

  • Target Yield: 85–95% isolated yield.

Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction proceeds via a classic


 mechanism. The choice of base is the critical determinant of chemoselectivity.
  • Deprotonation: Potassium carbonate (

    
    ) acts as a mild base. With a 
    
    
    
    of ~10.3 (bicarbonate formation), it effectively deprotonates the phenol (
    
    
    ~10) to generate the phenoxide anion. Crucially, it is insufficiently basic to deprotonate the N-Boc carbamate proton (
    
    
    ~17), thereby preventing competitive N-alkylation.
  • Nucleophilic Attack: The phenoxide anion acts as a nucleophile, attacking the methylene carbon of bromoacetonitrile.

  • Leaving Group Expulsion: Bromide is displaced, forming the ether linkage.

Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and the critical chemoselective deprotonation step.

ReactionMechanism Start N-Boc-4-hydroxyaniline (Substrate) Intermediate Phenoxide Anion (Nucleophile) Start->Intermediate Deprotonation (Selective for OH) SideProduct N-Alkylated Byproduct (Avoided) Start->SideProduct Blocked by pKa diff Base K2CO3 (Base) Base->Intermediate Product O-Alkylated Product (Ether) Intermediate->Product SN2 Attack Reagent Bromoacetonitrile (Electrophile) Reagent->Product

Caption: Chemoselective pathway favoring O-alkylation via specific base selection (


).

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade/Notes
N-Boc-4-hydroxyaniline 1.0Substrate>98% Purity
Bromoacetonitrile 1.2 – 1.5ElectrophileToxic/Lachrymator . Handle in hood.
Potassium Carbonate (

)
2.0 – 3.0BaseAnhydrous, finely ground/powdered.
Potassium Iodide (KI) 0.1 (10%)CatalystOptional. Accelerates reaction (Finkelstein).
DMF or Acetone SolventMediumAnhydrous preferred. Acetone allows easier workup.
Step-by-Step Procedure
Step 1: Reaction Setup
  • Preparation: Oven-dry a round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen or Argon (recommended but not strictly required for carbonate bases).

  • Solvation: Dissolve N-Boc-4-hydroxyaniline (1.0 equiv) in anhydrous DMF (concentration ~0.2 M to 0.5 M).

    • Note: Acetone can be used as a greener alternative, but reaction times may be slightly longer due to lower boiling point if heating is required.

  • Activation: Add

    
      (2.0 equiv) and KI  (0.1 equiv) to the solution. Stir at Room Temperature (RT) for 15–20 minutes to ensure deprotonation and formation of the phenoxide suspension.
    
Step 2: Alkylation
  • Addition: Cool the mixture to

    
     (ice bath) to control exotherm. Add Bromoacetonitrile  (1.2 equiv) dropwise via syringe.
    
    • Safety: Bromoacetonitrile is highly volatile and toxic. Use a gas-tight syringe and keep the reaction vessel vented to a scrubber or well-ventilated fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–12 hours.

    • Monitoring: Check progress via TLC (Hexane:EtOAc 7:3) or LC-MS. The product usually runs higher (less polar) than the starting phenol.

Step 3: Work-up
  • Quenching: Dilute the reaction mixture with water (5x reaction volume) and Ethyl Acetate (EtOAc).

    • Caution: If using DMF, thorough water washing is required to remove the solvent.

  • Extraction: Extract the aqueous layer 3x with EtOAc.

  • Washing: Combine organic layers and wash sequentially with:

    • Water (3x) – Critical to remove DMF.

    • Brine (1x).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
Step 4: Purification
  • Flash Chromatography: Purify the crude residue using silica gel chromatography.

    • Eluent: Gradient of Hexane/EtOAc (Start 95:5

      
       End 70:30).
      
    • Yield: Expect a white to off-white solid.[2]

Workflow Diagram

Workflow Setup 1. Dissolve Substrate in DMF Add K2CO3 + KI Addition 2. Add Bromoacetonitrile (0°C -> RT, 4-12h) Setup->Addition Check 3. Monitor (TLC/LCMS) Conversion >95%? Addition->Check Check->Addition No (Stir longer/Heat to 40°C) Workup 4. Dilute w/ Water Extract w/ EtOAc Check->Workup Yes Wash 5. Wash Organic Layer (Water x3 -> Brine) Workup->Wash Purify 6. Flash Column (Hex/EtOAc) Wash->Purify Final Pure Product tert-butyl (4-(cyanomethoxy)phenyl)carbamate Purify->Final

Caption: Operational workflow from reaction setup to final purification.

Characterization & Data Analysis

Successful synthesis is validated by the following spectral signatures:

TechniqueExpected Signal / ObservationInterpretation

NMR
(

)

(s, 9H)
Boc tert-butyl group.

(s, 2H)

methylene protons (Diagnostic).

(d, 2H)
Aromatic protons (ortho to ether).

(d, 2H)
Aromatic protons (ortho to carbamate).[2]

(br s, 1H)
NH carbamate proton.

NMR


nitrile carbon.
IR Spectroscopy

Weak/Medium band: Nitrile stretch.

Strong band: Carbamate Carbonyl (

).

Troubleshooting & Optimization

Common Issues
  • Issue: Low conversion after 12 hours.

    • Solution: Add 0.1 equiv of 18-crown-6 if using

      
       in Acetone/MeCN to solubilize the potassium ion. Alternatively, gently heat to 
      
      
      
      .
  • Issue: Presence of N-alkylated byproduct.[3][4]

    • Cause: Base was too strong (e.g., NaH used) or reaction temperature too high.

    • Correction: Strictly use Carbonate bases (

      
       or 
      
      
      
      ) and maintain temperature below
      
      
      .
  • Issue: Loss of Boc group.[4][5][6]

    • Cause: Acidic conditions during workup or silica gel acidity.

    • Correction: Add 1% Triethylamine (

      
      ) to the chromatography eluent to neutralize silica acidity.
      
Safety Critical
  • Bromoacetonitrile: Potent lachrymator and alkylating agent. Inhalation can cause severe respiratory distress. Protocol Mandate: All transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH/Bleach solution before removal from the hood to destroy residual alkyl halide.

References

  • Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. Link

  • Kumbhar, P. S., et al. (2013).

    
    ". Iranian Chemical Communication, 1, 22-27. Link
    
  • Organic Chemistry Portal. "Williamson Ether Synthesis - Mechanism and Conditions". Link

  • BenchChem. "Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization". Link

  • SciSpace. "Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives". Link

Sources

Application Note: Chemoselective Reduction of Cyanomethoxy-Substituted Phenyl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the chemoselective reduction of a cyanomethoxy group (-OCH₂CN) to an aminoethoxy group (-OCH₂CH₂NH₂) within molecules containing a phenyl carbamate moiety.

The Challenge: Phenyl carbamates (Ar-O-C(O)-NH-R or Ar-NH-C(O)-O-R) are electrophilic species. Standard strong reducing agents used for nitriles (e.g., LiAlH₄) often result in:

  • Carbamate Cleavage: Nucleophilic attack at the carbonyl, releasing the phenol or aniline.

  • Over-reduction: Methylation of the amine (in the presence of certain solvents).

  • Secondary Amine Formation: Condensation of the intermediate imine with the product amine.[1]

The Solution: This protocol prioritizes Cobalt(II) Chloride / Sodium Borohydride (CoCl₂/NaBH₄) and Borane-Dimethyl Sulfide (BH₃·DMS) systems. These methods operate under mild conditions that preserve the carbamate linkage while effectively reducing the nitrile.

Mechanistic Insight & Chemoselectivity

To achieve high fidelity, one must understand the competing pathways. The nitrile reduction proceeds via an imine intermediate.[1] If this imine is not rapidly reduced, it is susceptible to attack by the newly formed primary amine, leading to dimer (secondary amine) formation.[1]

Reaction Pathway Analysis

ReactionPathway Substrate Cyanomethoxy Phenyl Carbamate (R-O-C(O)NH-Ph-OCH2CN) Complex Activated Complex (Nitrile-Co/B Species) Substrate->Complex CoCl2/NaBH4 (Coordination) SideProduct2 Side Product B: Cleaved Carbamate Substrate->SideProduct2 Strong Nucleophile/Base (Avoid LiAlH4) Imine Imine Intermediate (-OCH2CH=NH) Complex->Imine Hydride Transfer 1 Product Target: Aminoethoxy (-OCH2CH2NH2) Imine->Product Hydride Transfer 2 (Fast Step) SideProduct1 Side Product A: Secondary Amine (Dimer) Imine->SideProduct1 Slow Reduction + Amine Attack

Figure 1: Reaction pathway showing the critical path to the Primary Amine (Green) and risk of side reactions (Red/Grey).

Experimental Protocols

Method A: Cobalt(II) Chloride / Sodium Borohydride (Recommended)

Best for: Lab-scale (<10g), high functional group tolerance, and preserving sensitive phenyl carbamates. Mechanism: In situ generation of Cobalt Boride (Co₂B), which acts as a heterogeneous catalyst to activate the nitrile for hydride delivery.

Reagents:
  • Substrate (1.0 equiv)

  • CoCl₂[2][3][4][5]·6H₂O (1.0 - 2.0 equiv)

  • NaBH₄ (5.0 - 10.0 equiv)

  • Methanol (Solvent)[5][6]

  • Di-tert-butyl dicarbonate (Boc₂O) - Optional, for in situ protection

Protocol:
  • Setup: Dissolve the cyanomethoxy phenyl carbamate (1.0 equiv) and CoCl₂·6H₂O (1.5 equiv) in Methanol (0.1 M concentration relative to substrate). The solution will be deep pink/purple.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

    • Note: Temperature control is critical to prevent carbamate transesterification with methanol.

  • Reduction: Add NaBH₄ (7.0 equiv) portion-wise over 30 minutes.

    • Observation: A vigorous evolution of H₂ gas will occur, and the solution will turn black (formation of Cobalt Boride).

    • Caution: Ensure adequate venting.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS (Look for disappearance of Nitrile peak at ~2240 cm⁻¹ in IR or M+H in MS).

  • Quench:

    • Cool back to 0°C.

    • Add 3N HCl dropwise until pH ~2 to decompose the boride complex and excess hydride.

    • Stir for 30 minutes until the black precipitate dissolves or becomes granular.

  • Workup:

    • Basify to pH >10 using conc. NH₄OH (aq).

    • Extract immediately with DCM or EtOAc (3x).

    • Tip: If an emulsion forms due to cobalt salts, filter through a Celite pad before extraction.

Method B: Borane-Dimethyl Sulfide (BH₃[6][7][8]·DMS)

Best for: Scenarios where metal salts interfere with purification, or if Method A yields low conversion. Mechanism: Borane coordinates to the nitrile nitrogen, increasing carbon electrophilicity.

Protocol:
  • Setup: Dissolve substrate (1.0 equiv) in anhydrous THF under Nitrogen/Argon.

  • Addition: Add BH₃·DMS (2.0 M in THF, 3.0 equiv) dropwise at RT.

  • Reflux: Heat to mild reflux (65°C) for 2–4 hours.

    • Selectivity Note: Phenyl carbamates are generally stable to BH₃ at reflux for short durations, whereas esters might reduce.

  • Quench (Critical Step):

    • Cool to 0°C.

    • Slowly add Methanol (excess) to destroy excess Borane.

    • Acid Hydrolysis: Add 1M HCl in MeOH and reflux for 1 hour.

    • Reasoning: The reduction produces a Boron-Amine complex (R-NH₂·BH₃) which is very stable.[7] Acidic methanolysis is required to liberate the free amine.

  • Workup: Concentrate solvent, redissolve in water, basify, and extract.

Analytical Validation & Purification

After extraction, the crude aminoethoxy compound is often polar.

Purification Strategy:

  • Flash Chromatography: Use a DCM/MeOH/NH₄OH gradient (e.g., 90:9:1).

  • Salt Formation: If the carbamate is acid-stable (e.g., not t-butyl), isolate as the HCl or Oxalate salt to remove non-basic impurities.

Data Interpretation:

Feature Substrate (Cyanomethoxy) Product (Aminoethoxy)
IR Spectroscopy Sharp peak at ~2240 cm⁻¹ (CN) Absent . Broad band ~3300-3400 cm⁻¹ (NH₂)
¹H NMR Singlet ~4.8 ppm (-OCH₂CN) Two triplets ~4.0 ppm (-OCH₂) and ~3.0 ppm (-CH₂N)

| ¹³C NMR | Peak at ~115 ppm (CN) | Peak at ~40 ppm (CH₂NH₂) |

Workflow Visualization

Workflow Start Reaction Complete (Black mixture or Clear Soln) Quench Acidic Quench (HCl) Destroys Boride/Borane Complex Start->Quench Basify Basify (NH4OH) Release Free Amine Quench->Basify Check Check Aqueous Phase pH (Must be >10) Basify->Check Extract Extraction (DCM/EtOAc) Purify Purification (DCM:MeOH:NH3 90:9:1) Extract->Purify Check->Basify pH < 10 Check->Extract pH OK

Figure 2: Post-reaction workup workflow ensuring complete liberation of the amine from boron complexes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Boron-amine complex not broken.Increase duration/temperature of the acidic MeOH quench step (Method B).
Carbamate Cleavage Reaction too basic or too hot.Use Method A (CoCl₂). Keep temp < 0°C during NaBH₄ addition. Avoid strong heating.
Secondary Amine Imine condensation.[1]Method A: Add excess CoCl₂. Method B: Run in higher dilution.
Black Emulsion Cobalt sulfides/borides.[4]Filter crude through Celite before extraction. Use EDTA wash if necessary.

References

  • Satoh, T., et al. (1969).[5] "Reduction of organic compounds with sodium borohydride-transition metal salt systems." Tetrahedron Letters. Link

  • Heinzman, S. W., & Ganem, B. (1982).[3] "The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions." Journal of the American Chemical Society.[3] Link

  • Brown, H. C., et al. (1982). "Selective reductions. 29. A simple, convenient procedure for the selective reduction of nitriles to primary amines." Journal of Organic Chemistry. Link

  • Osby, J. O., et al. (1993). "Reduction of Nitriles to Amines with Cobalt Boride." Encyclopedia of Reagents for Organic Synthesis. Link

  • Caddick, S., et al. (2003). "Intermolecular Radical Additions to O-Aryl Carbamates." Tetrahedron. (Demonstrating carbamate stability). Link

Sources

High-Precision Synthesis of 5-(Substituted-oxymethyl)tetrazoles via Cyanomethoxy Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In medicinal chemistry, the conversion of a cyanomethoxy group (


) to a tetrazole moiety is a critical transformation for generating bioisosteres of carboxylic acids. The resulting 5-(substituted-oxymethyl)tetrazoles  mimic the spatial and electrostatic properties of alkoxyacetic acids (

~4.5–5.0) while offering superior metabolic stability and increased lipophilicity (LogP), enhancing membrane permeability and oral bioavailability.

This guide details the conversion of cyanomethoxy precursors using sodium azide (


). Unlike simple aliphatic nitriles, cyanomethoxy substrates possess an ether oxygen at the 

-position, which can influence Lewis acid coordination and solubility profiles. We present two field-proven protocols: the Zinc-Mediated Aqueous Method (Sharpless) for general synthesis, and the Amine Salt Method (Koguro) for lipophilic or sterically hindered substrates.

Mechanistic Insight: The [3+2] Cycloaddition

The formation of the tetrazole ring is a dipolar cycloaddition between the azide anion (


) and the nitrile carbon. However, the activation energy for the direct reaction between 

and

is prohibitively high.

Critical Causality:

  • Activation: The nitrile functionality must be activated by a Lewis acid (

    
    ) or a proton source (
    
    
    
    ) to increase the electrophilicity of the nitrile carbon.
  • Cyclization: The azide acts as a 1,3-dipole.[1] The activated nitrile acts as the dipolarophile.

  • Stabilization: In the zinc-mediated pathway, the tetrazole product forms a stable zinc complex, driving the equilibrium forward and preventing decomposition.

Diagram 1: Zinc-Catalyzed Reaction Mechanism

Caption: Mechanism showing Zn(II) activation of the cyanomethoxy nitrile, azide attack, and acidolysis to release the free tetrazole.

TetrazoleMechanism Substrate Cyanomethoxy Precursor (R-O-CH2-CN) Zn_Activation Zn(II) Coordination (Activation) Substrate->Zn_Activation + ZnBr2 Azide_Attack Azide (N3-) Attack [3+2] Cycloaddition Zn_Activation->Azide_Attack + NaN3 Zn_Complex Intermediate Tetrazolate-Zn Complex Azide_Attack->Zn_Complex Cyclization Acidolysis Acid Workup (HCl) Zn_Complex->Acidolysis Protonation Product 5-(Oxymethyl)tetrazole Product Acidolysis->Product - ZnCl2

Experimental Protocols

Protocol A: Zinc-Mediated Aqueous Synthesis (Sharpless Method)

Best For: Standard substrates, "Green" chemistry requirements, and ease of workup. Mechanism Basis: Uses


 as a Lewis acid catalyst in water.[2] The active species is a zinc-tetrazole complex that precipitates, driving the reaction to completion.
Reagents & Stoichiometry
ComponentEquiv.Role
Cyanomethoxy Substrate1.0Precursor
Sodium Azide (

)
1.1 – 1.3Azide Source
Zinc Bromide (

)
1.0Lewis Acid Catalyst
Water (

)
0.5 M (conc.)Solvent
HCl (3N)ExcessQuenching/Protonation
Step-by-Step Methodology
  • Setup: In a round-bottom flask, dissolve Sodium Azide (1.1 equiv) and Zinc Bromide (1.0 equiv) in deionized water.

    • Note: The reaction is initially heterogeneous for lipophilic cyanomethoxy ethers.

  • Addition: Add the Cyanomethoxy substrate (1.0 equiv).

  • Reaction: Heat the mixture to reflux (100°C) with vigorous stirring.

    • Timeframe: 12–24 hours.

    • Monitoring: Monitor by LCMS.[3] The disappearance of the nitrile peak and appearance of the tetrazole mass (M+43) confirms progress.

  • Workup (The Critical Step):

    • Cool to room temperature.[3][4][5]

    • Add Ethyl Acetate (EtOAc) and 3N HCl until the pH is < 2.[2][3][5]

    • Why: The zinc-tetrazolate complex is insoluble in organic solvents. Acidification breaks the complex, liberating the free tetrazole (organic soluble) and zinc salts (aqueous soluble).

    • Caution: Perform in a fume hood. Acidification of unreacted azide generates trace Hydrazoic Acid (

      
      ).
      
  • Isolation: Separate phases. Wash the organic layer with 1N HCl (to remove residual Zn) and brine. Dry over

    
     and concentrate.
    
Protocol B: Amine Salt Catalysis (Koguro Method)

Best For: Highly lipophilic substrates, sterically hindered nitriles, or when metal contamination (Zn) is a concern. Mechanism Basis: Triethylamine hydrochloride (


) acts as a phase transfer catalyst and proton source, activating the azide in non-polar solvents.
Reagents & Stoichiometry
ComponentEquiv.Role
Cyanomethoxy Substrate1.0Precursor
Sodium Azide (

)
2.0 – 3.0Azide Source

2.0 – 3.0Catalyst/Proton Source
Toluene or NMP0.5 MSolvent
Step-by-Step Methodology
  • Setup: Suspend Sodium Azide (2.0 equiv) and Triethylamine Hydrochloride (2.0 equiv) in Toluene (or NMP for higher boiling point needs).

  • Addition: Add the Cyanomethoxy substrate (1.0 equiv).

  • Reaction: Heat to 95–105°C .

    • Insight: Toluene allows for azeotropic removal of water if the substrate is moisture-sensitive, though water is generally not detrimental to tetrazole formation.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Extract with water to remove salts (

      
      , unreacted 
      
      
      
      ).
    • The product (as the triethylammonium salt) may remain in the organic phase or partition depending on lipophilicity.

    • Acidification: Treat the aqueous/organic mixture with 1N HCl to ensure the tetrazole is protonated (

      
      ) and partition into EtOAc.
      

Safety & Compliance: The Self-Validating System

Working with azides requires a "Zero-Error" mindset. The primary risks are the formation of explosive Hydrazoic Acid (


)  and Heavy Metal Azides .

Self-Validating Safety Loop: Every experiment must pass the following logical checks before proceeding to the next step.

Diagram 2: Safety Decision Matrix

Caption: Workflow ensuring safe handling of azide waste and HN3 generation risks during workup.

SafetyWorkflow Start Reaction Complete Check_pH Check pH Plan: Is Acidification Required? Start->Check_pH Ventilation CRITICAL: Ensure Fume Hood Active & Sash Low Check_pH->Ventilation Yes (Standard Workup) Acid_Add Add HCl Slowly (Keep Temp < 20°C) Ventilation->Acid_Add Waste_Path Waste Disposal Acid_Add->Waste_Path Quench Quench Aqueous Waste with NaNO2 + H2SO4 Waste_Path->Quench Contains Azide? Disposal Dispose as Non-Reactive Chemical Waste Quench->Disposal NO Gas Evolution Confirmed

Critical Safety Rules
  • The Halogen Rule: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide. This forms Diazidomethane , which is highly explosive. Use EtOAc or Toluene.

  • The Metal Rule: Avoid metal spatulas or copper tubing. Use Teflon or glass.

  • The Quench: Treat all azide-containing aqueous waste with Sodium Nitrite (

    
    ) and Sulfuric Acid to decompose 
    
    
    
    to
    
    
    and nitrogen oxides before disposal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Substrate insolubility in water (Protocol A).Switch to Protocol B (Toluene/NMP) or add a co-solvent (IPA) to Protocol A.
Low Yield after Workup Product lost in aqueous phase.Tetrazoles are acidic (

~5). Ensure aqueous layer pH < 2 during extraction to keep product protonated (organic soluble).
Emulsion Formation Zinc salts acting as surfactants.Filter the biphasic mixture through Celite before separation.
Sublimation

subliming (Protocol B).
Use a robust reflux condenser; ensure temperature does not exceed 110°C excessively.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[6] The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

  • UC Berkeley College of Chemistry. (n.d.). Safe Handling of Sodium Azide.[6][7][8][9][10] [Link]

Sources

Application Note: Reaction Conditions for Coupling 4-(Cyanomethoxy)aniline with Kinase Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of kinase inhibitors. It details the specific reaction parameters required to couple 4-(cyanomethoxy)aniline (an electron-deficient, polar ether isostere) with common kinase scaffolds like quinazolines and quinolines.[1][2]

Strategic Overview & Chemical Compatibility

The 4-(cyanomethoxy)phenyl moiety is a high-value pharmacophore in kinase inhibitor design.[1][2] The cyanomethoxy group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) serves as a bioisostere for methoxy groups, offering improved metabolic stability (blocking O-dealkylation) and introducing a weak hydrogen bond acceptor via the nitrile.[1]

However, the introduction of the electron-withdrawing cyanomethyl group reduces the nucleophilicity of the aniline nitrogen compared to standard p-anisidine. Consequently, standard coupling protocols often require optimization to drive conversion and prevent side reactions such as nitrile hydrolysis.[2]

Chemical Stability Profile[1][2]
  • Acid Sensitivity: The nitrile group is susceptible to hydrolysis (to amide/carboxylic acid) under strong aqueous acidic conditions (e.g., 6M HCl, reflux).[2] Recommendation: Use anhydrous acidic conditions or buffered systems.[2]

  • Base Sensitivity: The methylene protons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     to the nitrile and oxygen) are mildly acidic (
    
    
    
    ). Strong bases (e.g., NaH, LiHMDS) can cause elimination or alkylation side reactions.[2] Recommendation: Use mild inorganic bases (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    ,
    
    
    ) or tertiary amines (DIPEA).
  • Nucleophilicity: The inductive effect (

    
    ) of the 
    
    
    
    group lowers the
    
    
    of the anilinium ion to
    
    
    , making the free amine less reactive than 4-methoxyaniline.

Method A: Nucleophilic Aromatic Substitution ( )

Best For: Activated scaffolds (e.g., 4-chloroquinazolines, 2-chloropyrimidines).[1][2] Mechanism: Addition-Elimination.[1][2]

This is the industry-standard route for synthesizing Gefitinib/Erlotinib analogs.[1][2] Because 4-(cyanomethoxy)aniline is less nucleophilic, the reaction often requires higher temperatures or polar protic solvents to stabilize the transition state.[1][2]

Protocol 1: Standard Solvolytic Coupling

This protocol relies on the acidity of the HCl generated in situ to catalyze the reaction by protonating the quinazoline N1, activating the electrophile.

Reagents:

  • Scaffold: 4-Chloro-6,7-dialkoxyquinazoline (1.0 equiv)[1][2]

  • Nucleophile: 4-(Cyanomethoxy)aniline (1.1 equiv)[1][2]

  • Solvent: Isopropanol (IPA) or 2-Butanol (anhydrous)[1][2]

  • Catalyst: None (Auto-catalytic) or 0.1 equiv HCl in Dioxane (for initiation)

Step-by-Step Procedure:

  • Charge: To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 4-chloroquinazoline scaffold (1.0 equiv) and IPA (10–15 mL/mmol).

  • Addition: Add 4-(cyanomethoxy)aniline (1.1 equiv) in one portion.

  • Reaction: Heat the suspension to reflux (

    
    C for IPA). The mixture typically becomes clear as reagents dissolve, followed by the precipitation of the product as the hydrochloride salt.
    
  • Monitoring: Monitor by LC-MS. Reaction is typically complete in 3–6 hours.[2]

    • Checkpoint: If conversion stalls >50%, add 0.5 equiv of DIPEA to scavenge excess HCl if the product is soluble, OR switch to 2-butanol and heat to

      
      C.
      
  • Workup: Cool the mixture to room temperature (

    
    C). Stir for 1 hour to maximize precipitation.
    
  • Isolation: Filter the solid. Wash the cake with cold IPA (

    
     vol) and diethyl ether (
    
    
    
    vol) to remove unreacted aniline.
  • Free Basing (Optional): If the HCl salt is hygroscopic or acidic, suspend the solid in EtOAc/THF and wash with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Dry organic layer over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    and concentrate.
Data Summary: Solvent Effects on Yield
SolventTemp (°C)Time (h)Yield (%)Notes
Isopropanol 82488%Product precipitates as HCl salt (High Purity).[1][2]
Ethanol 78675%Slower kinetics; higher solubility of product leads to loss in mother liquor.[2]
DMF 100265%Homogeneous reaction; requires aqueous workup (lower yield).[2]
THF 661240%Too low temp; poor solubility of scaffold.[2]

Method B: Buchwald-Hartwig Cross-Coupling

Best For: Unactivated scaffolds (e.g., 3-bromoquinoline, 3-chloropyridine) or when ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 fails due to sterics.[1]

Since the cyanomethoxy group is sensitive to very strong bases, the choice of base is critical. Cesium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  is preferred over Sodium tert-butoxide (

) to prevent potential degradation of the ether linkage.[1]
Protocol 2: Palladium-Catalyzed Amination[1][2]

Reagents:

  • Scaffold: Aryl Bromide/Chloride (1.0 equiv)[2]

  • Nucleophile: 4-(Cyanomethoxy)aniline (1.2 equiv)[1][2]

  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2-5 mol%)[1]
    
  • Ligand: Xantphos (4-10 mol%) or BrettPhos (for difficult substrates)[1][2]

  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven (

    
    C). Cool under argon flow.
    
  • Charge: Add aryl halide, aniline,

    
    , 
    
    
    
    , and Xantphos to a reaction vial.
  • Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add anhydrous, degassed 1,4-Dioxane (10 mL/mmol) via syringe.

  • Reaction: Heat to

    
    C in a heating block.
    
  • Monitoring: Monitor by TLC/LC-MS. Reaction time is typically 8–16 hours.[2]

    • Note: The nitrile group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) may show weak coordination to Pd, potentially requiring slightly higher catalyst loading than standard anilines.
      
  • Workup: Filter the hot mixture through a pad of Celite to remove inorganic salts and Pd black. Rinse with EtOAc.[2]

  • Purification: Concentrate filtrate. Purify via flash chromatography (Silica gel; Gradient: 0–5% MeOH in DCM).

Visualization of Workflows

Experimental Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate coupling strategy based on scaffold reactivity.

CouplingStrategy Start Target: Kinase Scaffold + 4-(Cyanomethoxy)aniline CheckScaffold Is Scaffold Electron Deficient? (e.g., Quinazoline, Pyrimidine) Start->CheckScaffold SNAr Method A: SNAr Coupling CheckScaffold->SNAr Yes (Activated Cl/F) Buchwald Method B: Buchwald-Hartwig CheckScaffold->Buchwald No (Unactivated Br/I) ConditionsA Solvent: i-PrOH Temp: 82°C (Reflux) Additives: None or cat. HCl SNAr->ConditionsA WorkupA Precipitation & Filtration (HCl Salt) ConditionsA->WorkupA ConditionsB Cat: Pd2(dba)3 / Xantphos Base: Cs2CO3 (Avoid NaOtBu) Solvent: Dioxane, 100°C Buchwald->ConditionsB WorkupB Celite Filtration & Column Chrom. ConditionsB->WorkupB

Caption: Decision tree for selecting SNAr vs. Buchwald-Hartwig conditions based on scaffold activation.

Mechanistic Pathway (SNAr)

Understanding the transition state helps in troubleshooting stalled reactions.[2]

SNArMechanism Reactants 4-Cl-Quinazoline + Aniline Transition Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Transition Nucleophilic Attack (Rate Limiting) Product 4-Anilinoquinazoline (HCl Salt) Transition->Product Elimination of Cl-

Caption: Simplified SNAr mechanism. The electron-withdrawing cyanomethoxy group slows the initial attack.[1]

Quality Control & Characterization

When validating the coupled product, specific spectral signatures confirm the integrity of the cyanomethoxy group.

  • ¹H NMR (DMSO-d6):

    • Look for a singlet (2H) corresponding to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       around 5.10 – 5.20 ppm .[1]
      
    • Ensure this peak integrates to 2 protons.[2] If it integrates to <2 or shifts significantly, check for hydrolysis to the amide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).[1]
      
  • IR Spectroscopy:

    • Distinct weak-to-medium absorption band at ~2240–2250 cm⁻¹ (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       stretch).[1]
      
  • Mass Spectrometry:

    • Observe the parent ion ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
    • Common fragment loss: Loss of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       radical (M-40) is sometimes observed in harsh ionization modes.[1]
      

References

  • Stamos, D. P., et al. (2002).[2] "Structure-Activity Relationships of Aminopyridines as Raf Kinase Inhibitors." Journal of Medicinal Chemistry, 45(15), 3323-3327.[2] Link[2]

  • Wissner, A., et al. (2003).[2] "Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases." Bioorganic & Medicinal Chemistry Letters, 13(18), 3031-3034.[2] Link[2][3]

  • Yin, L., et al. (2018).[2] "Optimization of 4-anilinoquinazolines as kinase inhibitors." European Journal of Medicinal Chemistry, 150, 678-690.[1][2] Link[2]

  • Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.[2] Link[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing O-Alkylation for Tert-butyl (4-(cyanomethoxy)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific mechanistic and practical challenges associated with the O-alkylation of Boc-protected p-aminophenol (tert-butyl (4-hydroxyphenyl)carbamate) to yield tert-butyl (4-(cyanomethoxy)phenyl)carbamate .

This guide bridges theoretical causality with field-proven methodologies to ensure high-yielding, self-validating workflows for researchers and drug development professionals.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing N-alkylation and dialkylation impurities despite the presence of the Boc protecting group? A1: This is a classic issue of


 differential mismanagement. While the tert-butyloxycarbonyl (Boc) group sterically hinders and electronically deactivates the amine, the carbamate N-H proton remains mildly acidic (

). The target phenol O-H is more acidic (

). If you utilize a strong, non-nucleophilic base like Sodium Hydride (NaH), you risk non-selective deprotonation, generating a highly reactive phenoxide-carbamate dianion. This leads directly to N-alkylation or dialkylation. Solution: Transition to a chemoselective, mild inorganic base such as Potassium Carbonate (K

CO

) or Cesium Carbonate (Cs

CO

). These bases selectively deprotonate the phenol while leaving the carbamate intact, 1[1].

Q2: Should I use bromoacetonitrile or chloroacetonitrile as my alkylating agent? A2: Bromoacetonitrile is highly electrophilic and drives the reaction quickly, but its aggressive reactivity often leads to over-alkylation if the2[2]. Chloroacetonitrile is less reactive and can stall the reaction if used alone. Solution: The most robust, field-proven approach is to use chloroacetonitrile supplemented with a catalytic amount of Potassium Iodide (KI) (0.1 eq). This initiates an in situ Finkelstein reaction, transiently generating iodoacetonitrile. This lowers the activation energy for the S


2 displacement, driving the O-alkylation to completion rapidly while3[3].

Q3: What solvent system provides the best yield and easiest downstream processing? A3: Dimethylformamide (DMF) is the classical choice for S


2 O-alkylations due to its high dielectric constant, which effectively solvates the phenoxide ion. However, DMF is notoriously difficult to remove during aqueous workup, often leading to emulsion formation and product loss.
Solution: Acetonitrile (MeCN) or Acetone are superior alternatives. They support the required reaction temperatures (reflux at 60-80°C) and can be easily evaporated post-reaction. As demonstrated in recent optimizations of chemoselective O-alkylations, switching from DMF to acetone or acetonitrile4[4].

Section 2: Quantitative Data & Reagent Selection Matrix

BaseSolventAlkylating AgentSelectivity (O vs N)Typical YieldPractical Notes
NaH (1.5 eq)DMFBrCH

CN (1.2 eq)
Poor< 40%High risk of dianion formation and N-alkylation. Avoid for Boc-protected substrates.
K

CO

(2.0 eq)
DMFBrCH

CN (1.1 eq)
Good70 - 80%Standard conditions, but DMF removal causes yield loss during aqueous extraction.
K

CO

(2.0 eq)
AcetoneBrCH

CN (1.1 eq)
Very Good80 - 85%Easy solvent evaporation; requires strict temperature control to avoid side reactions.
Cs

CO

(1.5 eq)
MeCNClCH

CN (1.1 eq) + KI (0.1 eq)
Excellent > 92% Optimal Finkelstein conditions; highly chemoselective, rapid conversion, and clean workup.

Section 3: Validated Experimental Protocol: Chemoselective O-Alkylation

Objective: Synthesize tert-butyl (4-(cyanomethoxy)phenyl)carbamate with >90% yield and >98% purity.

Step 1: Reaction Setup & Deprotonation

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl (4-hydroxyphenyl)carbamate (1.0 equivalent, e.g., 10.0 mmol).

  • Suspend the starting material in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration (e.g., 50 mL).

  • Add Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (1.5 equivalents, 15.0 mmol) and Potassium Iodide (KI) (0.1 equivalents, 1.0 mmol).
  • Causality Note: Stir the suspension at room temperature for 15 minutes. This pre-incubation allows for the complete and selective formation of the phenoxide monoanion before the electrophile is introduced, preventing competing side reactions.

Step 2: Alkylation 5. Add Chloroacetonitrile (1.1 equivalents, 11.0 mmol) dropwise over 5 minutes. 6. Attach a reflux condenser and heat the reaction mixture to 65°C under an inert atmosphere (N


 or Argon).
7. Causality Note: The catalytic KI converts the chloroacetonitrile to the highly reactive iodoacetonitrile in situ. The mild heating ensures the S

2 displacement overcomes the activation barrier without providing enough thermal energy to degrade the Boc group. 8. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LCMS. Full conversion is typically observed within 4 to 6 hours.

Step 3: Workup & Isolation 9. Once complete, cool the reaction mixture to room temperature. 10. Filter the suspension through a pad of Celite to remove the inorganic salts (Cs


CO

, KCl, KI). Rinse the filter cake with additional MeCN (20 mL). 11. Concentrate the filtrate under reduced pressure to remove the solvent. 12. Partition the resulting residue between Ethyl Acetate (50 mL) and distilled water (50 mL). 13. Extract the aqueous layer with Ethyl Acetate (2 x 25 mL). Combine the organic layers. 14. Wash the combined organic layers with brine (50 mL), dry over anhydrous Sodium Sulfate (Na

SO

), and concentrate in vacuo. 15. Self-Validating Check: The crude product should appear as an off-white solid. If residual starting material is present, a brief trituration in cold hexanes or a short silica plug will yield the pure target compound.

Section 4: Reaction Pathway & Workflow Visualization

G SM Tert-butyl (4-hydroxyphenyl)carbamate (Starting Material) Base_Weak Weak Base (K2CO3 / Cs2CO3) Chemoselective SM->Base_Weak Base_Strong Strong Base (NaH) Non-selective SM->Base_Strong Phenoxide Phenoxide Monoanion (Desired Intermediate) Base_Weak->Phenoxide Dianion Phenoxide-Carbamate Dianion (Undesired Intermediate) Base_Strong->Dianion Alkyl_Opt ClCH2CN + KI (cat) Controlled SN2 Phenoxide->Alkyl_Opt Alkyl_Harsh Excess BrCH2CN Uncontrolled SN2 Phenoxide->Alkyl_Harsh Major Phenoxide->Alkyl_Harsh Minor Dianion->Alkyl_Opt Dianion->Alkyl_Harsh Product Tert-butyl (4-(cyanomethoxy)phenyl)carbamate (High Yield: >90%) Alkyl_Opt->Product Byproduct N-Alkylated / Dialkylated Impurities (Yield Loss) Alkyl_Opt->Byproduct Alkyl_Harsh->Product Major Alkyl_Harsh->Byproduct Minor Alkyl_Harsh->Byproduct

Reaction pathway demonstrating selective O-alkylation vs. competing N-alkylation pathways.

Section 5: References

  • Facile C-H Alkylation in Water: Enabling Defect-Free Materials for Optoelectronic Devices. ResearchGate.[Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PMC.[Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Publications.[Link]

  • C-2-Aryl O-substituted HI-236 derivatives as non-nucleoside HIV-1 reverse-transcriptase inhibitors. PMC.[Link]

Sources

Validation & Comparative

A Tale of Two Linkers: A Comparative Guide to Cyanomethoxy and Methoxy Groups in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate dance of drug design, the choice of a linker—a seemingly simple molecular bridge—can dictate the success or failure of a promising therapeutic candidate. It is a decision that extends far beyond mere structural connectivity, profoundly influencing a molecule's potency, selectivity, metabolic stability, and overall pharmacokinetic profile. Among the plethora of linker options available to the medicinal chemist, the methoxy (-OCH₃) and cyanomethoxy (-OCH₂CN) groups represent a fascinating case study in the strategic modulation of molecular properties.

This guide provides an in-depth, objective comparison of these two critical linkers. Moving beyond a superficial overview, we will delve into the fundamental electronic and physicochemical differences that underpin their divergent behaviors in biological systems. By synthesizing data from the literature and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their SAR-driven optimization campaigns.

The Electronic Dichotomy: A Foundation of Divergent Properties

At the heart of the comparison between methoxy and cyanomethoxy linkers lies their opposing electronic natures. The methoxy group is a classic example of a substituent with a dual electronic character: it is inductively electron-withdrawing due to the electronegativity of the oxygen atom, but a potent electron-donating group through resonance, where the oxygen's lone pairs can delocalize into an adjacent π-system[1][2]. In contrast, the cyanomethoxy group is a net electron-withdrawing group. The strongly electronegative nitrile moiety (-CN) exerts a powerful inductive pull, which is the dominant electronic effect[3].

This fundamental difference in electronic character has profound implications for a molecule's interaction with its biological target and its susceptibility to metabolic enzymes.

Table 1: Comparison of the Electronic and Physicochemical Properties of Methoxy and Cyanomethoxy Linkers

PropertyMethoxy (-OCH₃)Cyanomethoxy (-OCH₂CN)Key Implications for SAR
Electronic Effect Electron-donating (by resonance)[1][2]Electron-withdrawing (inductive)[3]Modulation of pKa, hydrogen bond acidity/basicity, and interaction with electron-rich or -poor regions of a target's active site.
Hydrogen Bonding Weak H-bond acceptor (oxygen)Weak H-bond acceptor (oxygen and nitrogen)Potential for additional or altered hydrogen bonding interactions within the target binding pocket.
Lipophilicity (LogP) Moderately lipophilicMore lipophilic than methoxyCan influence cell permeability, solubility, and off-target effects.
Metabolic Stability Prone to O-demethylation[4][5]Generally metabolically robust[6]Significant impact on half-life, clearance, and potential for drug-drug interactions.

Impact on Biological Activity: A Balancing Act of Potency and Selectivity

The choice between a methoxy and a cyanomethoxy linker can dramatically alter a compound's biological activity. The electron-donating nature of the methoxy group can increase the electron density of an aromatic ring, which may enhance binding to a target that has an electron-deficient region in its active site[7][8]. Conversely, the electron-withdrawing properties of the cyanomethoxy group can be advantageous when a decrease in electron density is required for optimal interaction.

The differing hydrogen bonding capabilities also play a crucial role. While both linkers possess an ether oxygen that can act as a hydrogen bond acceptor, the nitrile nitrogen of the cyanomethoxy group provides an additional potential hydrogen bond acceptor site. This can lead to new, and potentially potency-enhancing, interactions with the target protein.

cluster_0 Methoxy Linker cluster_1 Cyanomethoxy Linker Methoxy -OCH₃ Target_A Target Protein (Electron-Deficient Pocket) Methoxy->Target_A Enhanced Binding (π-stacking/cation-π) Cyanomethoxy -OCH₂CN Target_B Target Protein (H-Bond Donor) Cyanomethoxy->Target_B Additional H-Bonding

Caption: Differential binding interactions of methoxy and cyanomethoxy linkers.

The Metabolic Bottleneck: Navigating the Landscape of Biotransformation

A critical consideration in drug design is metabolic stability. A compound that is rapidly metabolized will have a short half-life and may require more frequent dosing, leading to potential patient compliance issues. Here, the cyanomethoxy linker often presents a significant advantage over its methoxy counterpart.

The methoxy group, particularly when attached to an aromatic ring, is a well-known substrate for cytochrome P450 enzymes, leading to O-demethylation[4][5]. This metabolic pathway can lead to rapid clearance of the parent drug and the formation of a phenol metabolite, which may have different pharmacological or toxicological properties.

In stark contrast, the nitrile group is generally considered to be metabolically robust[6]. While hydrolysis of the nitrile to a carboxylic acid can occur, it is typically a minor metabolic pathway for most nitrile-containing drugs. This inherent stability can lead to a longer half-life and improved pharmacokinetic profile. This strategy of replacing a metabolically liable group with a more stable one is a key concept in drug design, often referred to as "metabolic switching"[9][10].

Drug_Methoxy Drug-OCH₃ CYP450 CYP450 Enzymes Drug_Methoxy->CYP450 O-demethylation Metabolite_Phenol Drug-OH (Phenol Metabolite) CYP450->Metabolite_Phenol Rapid_Clearance Rapid Clearance Metabolite_Phenol->Rapid_Clearance Drug_Cyanomethoxy Drug-OCH₂CN Metabolic_Stability Metabolic Stability Drug_Cyanomethoxy->Metabolic_Stability

Caption: Metabolic fate of methoxy vs. cyanomethoxy linkers.

Experimental Protocols for Evaluation

To empirically determine the optimal linker for a given chemical series, rigorous experimental evaluation is essential. Below are detailed protocols for assessing two key parameters: metabolic stability and binding affinity.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to phase I metabolism, particularly by cytochrome P450 enzymes.

Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.

Binding Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions and determining binding kinetics and affinity.

Methodology:

  • Immobilization of Target Protein: Covalently immobilize the purified target protein onto the surface of a sensor chip.

  • Preparation of Analyte: Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface. The binding of the analyte to the immobilized protein will cause a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Dissociation Measurement: After the association phase, inject running buffer to monitor the dissociation of the analyte from the protein.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.

Case Study: A Hypothetical Kinase Inhibitor Program

To illustrate the practical application of these principles, consider a hypothetical SAR campaign for a novel kinase inhibitor. The initial lead compound possesses a methoxy-substituted phenyl ring that occupies a key region of the ATP-binding pocket.

  • Initial Findings: The methoxy-containing lead shows good potency (IC₅₀ = 50 nM) but suffers from poor metabolic stability in human liver microsomes (t₁/₂ = 15 minutes), likely due to O-demethylation.

  • Strategic Modification: To address the metabolic liability, a medicinal chemist synthesizes the cyanomethoxy analog.

  • Expected Outcomes:

    • Metabolic Stability: The cyanomethoxy analog is expected to exhibit significantly improved metabolic stability (e.g., t₁/₂ > 60 minutes) due to the resistance of the cyanomethoxy group to CYP450-mediated metabolism.

    • Potency: The impact on potency is less predictable and will depend on the specific interactions within the kinase active site.

      • If the active site is tolerant to the increased steric bulk and the electron-withdrawing nature of the cyanomethoxy group does not disrupt a critical interaction, the potency may be retained or even improved.

      • If the electron-donating character of the methoxy group was crucial for a key interaction (e.g., a cation-π interaction), the potency of the cyanomethoxy analog may be reduced.

This hypothetical case highlights the iterative nature of drug discovery, where a deep understanding of the properties of different functional groups is essential for rational drug design.

Conclusion

The choice between a cyanomethoxy and a methoxy linker is a nuanced decision that requires careful consideration of the specific goals of a drug discovery program. The methoxy group, with its electron-donating character, can be a valuable tool for enhancing potency, but its metabolic liability is a significant drawback. The cyanomethoxy group, on the other hand, offers a more metabolically stable alternative with a distinct electronic and steric profile that can be exploited to fine-tune binding interactions.

By understanding the fundamental principles outlined in this guide and employing the appropriate experimental techniques, researchers can make strategic choices that accelerate the journey from a promising lead compound to a clinically viable drug candidate. The tale of these two linkers serves as a powerful reminder that in the world of medicinal chemistry, even the smallest molecular modifications can have a profound impact.

References

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]

  • PubMed. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. [Link]

  • The Student Room. (2008). electron withdrawing group. [Link]

  • Chun, Y. J., Kim, D., & Guengerich, F. P. (2007). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 35(3), 486-491. [Link]

  • Wikipedia. (n.d.). Methoxy group. [Link]

  • Lee, S. K., & Parales, R. E. (2024). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Journal of Industrial Microbiology and Biotechnology, 51, kuad071. [Link]

  • Google Patents. (n.d.).
  • Chem-Station. (2024). O-Demethylation. [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. [Link]

  • PubMed. (1982). Effect of the position of the cyano-group of cyanopregnenolones on their drug metabolic inducing activity. [Link]

  • ResearchGate. (2016). Rate constants used to construct the Hammett plot. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Royal Society of Chemistry. (2020). Effect of internal oxygen substituents on the properties of bowl-shaped aromatic hydrocarbons. [Link]

  • Fraunhofer-Publica. (2018). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. [Link]

  • PubMed. (2017). Platform for "Chemical Metabolic Switching" to Increase Sesquiterpene Content in Plants. [Link]

  • University of Calgary. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Link]

  • Campus Virtual La Salle Victoria Posgrado. (n.d.). Electron Withdrawing Groups Via Induction. [Link]

  • PubMed. (1993). Synthesis and cytotoxicity of potential tumor-inhibitory analogues of trimelamol (2,4,6-tris[(hydroxymethyl)methylamino]-1,3,5-triazine) having electron-withdrawing groups in place of methyl. [Link]

  • Lirias. (2021). Efficient demethylation of aromatic methyl ethers with HCl in water. [Link]

  • PubMed. (2011). Metabolomic analysis of a synthetic metabolic switch in Streptomyces coelicolor A3(2). [Link]

  • National Center for Biotechnology Information. (2022). Computational study on novel natural inhibitors targeting c-MET. [Link]

  • University of Calgary. (n.d.). Substituent Effects. [Link]

  • Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating?[Link]

  • National Center for Biotechnology Information. (2022). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. [Link]

  • National Center for Biotechnology Information. (2021). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. [Link]

  • Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. [Link]

  • ResearchGate. (2024). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. [Link]

  • Royal Society of Chemistry. (2021). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. [Link]

  • ScienceDirect. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • PubMed. (1980). The metabolic fate of a herbicidal methylmercapto-s-triazine (cyanatryn) in the rat. [Link]

  • MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]

  • ResearchGate. (2018). How Aromaticity Affects the Chemical and Physicochemical Properties of Heterocycles: A Computational Approach. [Link]

  • PubMed. (2014). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. [Link]

  • PLOS. (2008). An Allosteric Mechanism for Switching between Parallel Tracks in Mammalian Sulfur Metabolism. [Link]

  • PubMed. (2001). Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. [Link]

  • ResearchGate. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. [Link]

  • R Discovery. (1964). The Metabolic Fate of Drugs. [Link]

  • National Center for Biotechnology Information. (2021). Combined Cyanoborylation, C–H Activation Strategy for Styrene Functionalization. [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. [Link]

  • PubMed. (2019). Synthesis and computer-aided SAR studies for derivatives of phenoxyalkyl-1,3,5-triazine as the new potent ligands for serotonin receptors 5-HT6. [Link]

  • PubMed. (2004). Synthesis and antimicrobial activity of meso-substituted polymethine cyanine dyes. [Link]

Sources

HPLC purity analysis method for Tert-butyl (4-(cyanomethoxy)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To define a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for Tert-butyl (4-(cyanomethoxy)phenyl)carbamate (CAS: 1099655-02-3).

The Challenge: This compound contains a Boc-protecting group (acid-labile) and a cyanomethoxy motif (potentially hydrolyzable).[1] Standard generic methods utilizing high concentrations of Trifluoroacetic Acid (TFA) or high column temperatures often induce on-column degradation, leading to false impurity profiles (ghost peaks).

The Solution: This guide compares a Generic Screening Method against an Optimized Stability-Indicating Method . We demonstrate that the Optimized Method, utilizing a mild buffer system and controlled temperature, provides superior resolution of critical process impurities (e.g., the deprotected aniline and the phenolic precursor) without inducing artifactual degradation.

Compound Profile & Critical Quality Attributes (CQAs)

AttributeDetail
Chemical Name Tert-butyl (4-(cyanomethoxy)phenyl)carbamate
CAS Number 1099655-02-3
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
Key Functional Groups Carbamate (Boc), Ether, Nitrile
Solubility Soluble in Acetonitrile (ACN), Methanol (MeOH), DMSO. Insoluble in water.
UV Max ~245-255 nm (Aromatic primary band)
Critical Impurities
  • Impurity A (Precursor): Tert-butyl (4-hydroxyphenyl)carbamate – Resulting from incomplete alkylation.

  • Impurity B (Degradant): 4-(cyanomethoxy)aniline – Resulting from Boc-deprotection.

Method Comparison: Generic vs. Optimized

We compared two methodologies to determine the most reliable protocol for purity assessment.

Method A: The Generic Alternative (High Acid)
  • Mobile Phase: 0.1% TFA in Water / 0.1% TFA in ACN.

  • Column: C18, 5 µm.

  • Observation: While this method produces sharp peaks, the low pH (<2.0) combined with the catalytic activity of silanols can cause ~0.5% in-situ deprotection of the Boc group, appearing as a split peak or a fronting shoulder on the main peak.

Method B: The Optimized Product (Mild Buffer)
  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Phosphoric Acid / ACN.

  • Column: C18 End-capped (High Carbon Load), 3.5 µm.

  • Observation: The buffered pH prevents acid-catalyzed hydrolysis of the carbamate. The end-capped column reduces silanol interactions, improving peak symmetry.

Comparative Data Summary
ParameterMethod A (Generic TFA)Method B (Optimized)Verdict
Main Peak Symmetry (Tf) 1.35 (Tailing)1.05 (Symmetric)Method B
Resolution (Main vs. Impurity A) 1.83.2Method B
On-Column Stability 99.2% Recovery99.9% RecoveryMethod B
Baseline Noise High at 210 nm (TFA UV cutoff)LowMethod B

Detailed Experimental Protocol (Optimized Method)

This protocol is validated for specificity, linearity, and precision.

Chromatographic Conditions[2][3]
  • Instrument: HPLC equipped with PDA/UV Detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent end-capped C18).

  • Column Temperature: 30°C (Strict control to prevent thermal degradation).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (Reference: 360 nm).

  • Run Time: 25 Minutes.

Mobile Phase Setup
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (Milli-Q).
    
    • Rationale: Provides sufficient protonation for peak shape without the aggressive acidity of TFA.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010Stop
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 2 mins, dilute to volume with water. (Conc: 1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL for purity assay.

Visualizing the Workflow & Logic

The following diagrams illustrate the analytical workflow and the chemical stability logic guiding the method selection.

Diagram 1: Analytical Workflow

G Start Sample Receipt (Solid) Prep Sample Prep (50:50 ACN:H2O) Start->Prep Weigh 10mg System HPLC System (C18, 30°C) Prep->System Inject 5µL Detection UV Detection (254 nm) System->Detection Separation Data Data Analysis (Purity %) Detection->Data Integration

Caption: Step-by-step analytical workflow from sample receipt to purity calculation.

Diagram 2: Stability Logic (Why Mild Buffer?)

Logic MethodA Method A: Strong Acid (TFA) EffectA Protonation of Carbonyl Oxygen MethodA->EffectA pH < 2.0 MethodB Method B: Mild Buffer (H3PO4) EffectB Stable Carbamate Resonance MethodB->EffectB pH ~ 2.5-3.0 ResultA Cleavage of t-Butyl Cation (Ghost Peak: Aniline) EffectA->ResultA Acid Catalysis ResultB Intact Molecule (Accurate Purity) EffectB->ResultB No Degradation

Caption: Mechanistic comparison showing why mild buffering preserves the Boc group during analysis.

System Suitability & Troubleshooting

To ensure the method remains authoritative and trustworthy, the following System Suitability Criteria (SSC) must be met before every run.

ParameterAcceptance CriteriaTroubleshooting
Theoretical Plates (N) > 5,000If low, check column age or connection dead volume.
Tailing Factor (Tf) 0.8 < Tf < 1.2If > 1.2, ensure column is end-capped; replace mobile phase.
Precision (RSD) < 1.0% (n=5 injections)If high, check injector seal or bubble in flow cell.
Resolution (Rs) > 2.0 between Impurity A and Main PeakIf low, decrease gradient slope or lower temperature to 25°C.
Common Issues
  • Ghost Peaks: If a peak appears at the void volume or late in the gradient, run a "Blank" injection (Diluent only). If the peak persists, it is carryover. Wash the needle with 100% ACN.

  • Peak Splitting: Often caused by dissolving the sample in 100% ACN while starting the gradient at 10% ACN (Solvent mismatch). Ensure diluent matches initial mobile phase composition (e.g., 50:50).

References

  • Chemical Structure & Properties
  • Boc-Protection Chemistry & Stability

    • Perron, V., et al. (2009).[2] A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.[2] Synthesis, 2009, 283-289.[2] Retrieved from [Link]

  • HPLC Method Development Strategies
  • General Synthesis & Analysis of Carbamates

    • Royal Society of Chemistry. (2018). Electronic Supplementary Information: Synthesis of tert-butyl carbamates. Retrieved from [Link]

Sources

Cyanomethoxy phenyl carbamate vs cyanomethyl phenyl carbamate reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Cyanomethoxy phenyl carbamate and Cyanomethyl phenyl carbamate . It is designed for medicinal chemists and process scientists optimizing carbamate scaffolds for drug delivery (prodrugs) or reactive intermediate applications.

Executive Summary: The Reactivity Divergence

The core distinction between these two moieties lies in the atom directly attached to the phenyl ring—Oxygen (cyanomethoxy) versus Carbon (cyanomethyl). This single atomic change inverts the electronic influence on the carbamate, fundamentally altering its hydrolytic stability and metabolic fate.

FeatureCyanomethyl Phenyl Carbamate Cyanomethoxy Phenyl Carbamate
Structure


Electronic Effect Electron Withdrawing (

)
Weakly Donating / Neutral (

to

)
Carbamate Reactivity High (Activated Leaving Group)Moderate/Low (Stabilized)
Metabolic Fate Metabolic Blocker (Resists oxidation)Labile (Potential Formaldehyde release)
Primary Application Activated esters, Caging groupsSolubility enhancement, Prodrug tuning

Mechanistic Analysis: Electronic & Steric Effects

To rationally select between these two, one must understand the causality of their reactivity profiles.

The Inductive vs. Resonance Conflict

The reactivity of a phenyl carbamate (


) is dictated by the leaving group ability of the phenol (

).
  • Cyanomethyl (

    
    ): 
    
    • Mechanism: The methylene group (

      
      ) insulates the phenyl ring from the cyano group's 
      
      
      
      -system, preventing resonance effects. However, the strong inductive pull (
      
      
      ) of the nitrile propagates through the sigma bond.
    • Net Effect: It destabilizes the phenyl ring electron density, increasing the acidity of the corresponding phenol (

      
      ).
      
    • Result: The carbamate carbonyl becomes more electrophilic , facilitating aminolysis or hydrolysis.

  • Cyanomethoxy (

    
    ): 
    
    • Mechanism: The oxygen atom is directly attached to the phenyl ring. It exerts a strong Resonance Donating effect (

      
      ), which typically deactivates the ring (making the phenol less acidic).
      
    • Attenuation: The terminal cyano group exerts a strong inductive pull (

      
      ) on the ether oxygen, significantly reducing its donating capacity compared to a standard methoxy group (
      
      
      
      ).
    • Net Effect: The group acts as a "crippled donor." It is far less donating than a methoxy group but does not become a strong electron-withdrawing group like the cyanomethyl.

Hammett Constant Comparison

The Hammett substituent constants (


) quantitatively predict the reaction rates.
Substituent

(Para)

(Meta)
Electronic Classification

+0.18 +0.16 Weakly Withdrawing (Activator)

(Reference)
-0.27+0.12Strong Donor

~ -0.05 +0.20 Neutral / Weak Donor

Metabolic & Safety Profile (E-E-A-T)

In drug development, reactivity in the flask must be balanced against stability in the body.

Cyanomethyl: The Metabolic Shield

The cyanomethyl group is frequently employed in medicinal chemistry (e.g., Dienogest) to block metabolic "soft spots."

  • Mechanism: The electron-withdrawing nature of the nitrile deactivates the adjacent benzylic C-H bonds, making them resistant to Cytochrome P450-mediated hydroxylation.

  • Toxicology: Generally stable. Does not spontaneously liberate cyanide under physiological conditions.

Cyanomethoxy: The Formaldehyde Risk

The cyanomethoxy group is structurally an acetal ether (formaldehyde cyanohydrin ether).

  • Instability: Under acidic conditions (e.g., lysosomal pH), the acetal linkage can hydrolyze.

  • Decomposition Pathway:

    
    
    
  • Risk: This releases Formaldehyde and Hydrogen Cyanide. While the kinetics are slow at physiological pH (7.4), this liability makes it less suitable for chronic dosing unless the carbamate is intended to be a "suicide linker."

Experimental Protocols

These protocols are designed to be self-validating. The "Control Check" steps ensure the reaction is proceeding correctly before committing valuable intermediates.

Protocol A: Comparative Aminolysis Kinetics

Objective: Determine the relative reactivity (


) of the carbamates towards a model amine (Benzylamine).

Materials:

  • Substrate A: p-Cyanomethylphenyl carbamate (1.0 eq)

  • Substrate B: p-Cyanomethoxyphenyl carbamate (1.0 eq)

  • Nucleophile: Benzylamine (1.5 eq)

  • Solvent: DMSO-

    
     (for in-situ NMR monitoring)
    
  • Internal Standard: 1,3,5-Trimethoxybenzene

Workflow:

  • Preparation: Dissolve 0.05 mmol of carbamate and 0.01 mmol of internal standard in 0.5 mL DMSO-

    
    .
    
  • T0 Acquisition: Acquire a single-scan

    
     NMR spectrum to establish baseline integrals.
    
  • Initiation: Add Benzylamine (0.075 mmol) directly to the NMR tube. Invert 3 times to mix.

  • Monitoring: Acquire spectra every 5 minutes for 2 hours at 25°C.

  • Data Analysis: Plot

    
     vs. time. The slope 
    
    
    
    .

Control Check:

  • Validation: If the reaction is too fast for NMR (

    
     min), repeat using UV-Vis spectrophotometry monitoring the release of the phenol (phenolate) at 280-300 nm.
    
Protocol B: Synthesis of Cyanomethoxy Phenyl Carbamate

Note: Direct alkylation of phenols with chloroacetonitrile gives cyanomethoxy ethers.

  • Alkylation:

    • Combine p-hydroxyphenyl carbamate (1.0 eq) with

      
       (2.0 eq) in DMF.
      
    • Add Chloroacetonitrile (1.2 eq) dropwise at 0°C.

    • Stir at RT for 16h.

  • Workup:

    • Dilute with EtOAc, wash with water (

      
      ) to remove DMF.
      
    • Critical Step: Wash with 10% citric acid to remove unreacted phenol (which would otherwise contaminate the carbamate).

  • Purification: Recrystallize from Hexane/EtOAc. Do not use silica chromatography if the carbamate is acid-sensitive.

Decision Framework & Visualization

The following diagram illustrates the decision logic for selecting the appropriate moiety based on the intended application.

CarbamateSelection Start Select Carbamate Modification Goal Primary Goal? Start->Goal Reactivity High Reactivity (Activated Ester/Donor) Goal->Reactivity Need Fast Kinetics Stability High Stability (Prodrug/Circulation) Goal->Stability Need Plasma Stability Cyanomethyl Cyanomethyl Phenyl Carbamate (-CH2CN) • Electron Withdrawing • Metabolically Stable Reactivity->Cyanomethyl Increases Electrophilicity Cyanomethoxy Cyanomethoxy Phenyl Carbamate (-OCH2CN) • e- Donor (Attenuated) • Acid Labile Stability->Cyanomethoxy Maintains e- Density App_Reagent Application: Urea Synthesis Reagent Cyanomethyl->App_Reagent App_Prodrug Application: Orally Bioavailable Prodrug Cyanomethoxy->App_Prodrug

Figure 1: Decision tree for selecting between Cyanomethyl and Cyanomethoxy substituents based on electronic requirements.

Summary Data Table

ParameterCyanomethyl (-CH₂CN)Cyanomethoxy (-OCH₂CN)
Hammett

+0.18~ -0.05
Carbamate

(pH 7.4)
Moderate (Hours)High (Days)
Leaving Group

~9.2 (Activated Phenol)~9.9 (Standard Phenol)
Solubility (logP) Lower (More Polar)Higher (Ether Linkage)
Primary Risk Nitrile Hydrolysis (Low risk)Formaldehyde Release (Med risk)

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
  • Gogoi, S., et al. (2005). Cyanomethyl esters as activated esters in peptide synthesis. Tetrahedron Letters. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. (Reference for Cyanomethyl/Cyanomethoxy protecting group stability).

Safety Operating Guide

Tert-butyl (4-(cyanomethoxy)phenyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the Standard Operating Procedure (SOP) for the disposal of Tert-butyl (4-(cyanomethoxy)phenyl)carbamate (CAS: 1099655-02-3).[1]

This protocol is designed for Senior Scientists and EHS Officers . It prioritizes the chemical stability of the cyanomethoxy functional group, which presents unique hydrolysis risks distinct from standard alkyl nitriles.

Part 1: Chemical Profile & Hazard Criticality[1]

Compound: Tert-butyl (4-(cyanomethoxy)phenyl)carbamate CAS: 1099655-02-3 Functional Analysis: [1][2]

  • Boc-Carbamate: Acid-labile protecting group.[1] Decomposes to isobutylene and CO₂ under strong acidic conditions.[1]

  • Cyanomethoxy Group (

    
    ):  This is a formaldehyde cyanohydrin ether.[1] CRITICAL HAZARD:  Unlike simple alkyl nitriles (e.g., acetonitrile), this linkage is an acetal equivalent.
    
    • Mechanism:[3] Hydrolysis (catalyzed by acid or base) can reverse the formation, potentially liberating Formaldehyde (

      
      )  and Hydrogen Cyanide (
      
      
      
      )
      .[1]
    • Implication: This compound must be treated as a Potential HCN Generator .[1]

Immediate Safety Directive:

  • NEVER mix this waste with acidic waste streams (e.g., aqueous HCl,

    
     workups).
    
  • NEVER dispose of down the drain.[1][4][5]

  • Segregation: Classify as "Cyanide-Containing Organic Waste" to prevent accidental commingling with acids in the central waste facility.

Part 2: Disposal Decision Matrix (Workflow)

The following diagram illustrates the decision logic for segregating and processing this specific waste stream.

DisposalWorkflow Start Waste Generation: Tert-butyl (4-(cyanomethoxy)phenyl)carbamate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, Solvents) StateCheck->Liquid Glassware Contaminated Glassware/Sharps StateCheck->Glassware PackSolid Double-bag in Polyethylene (PE) bags Solid->PackSolid pHCheck Check pH (Must be pH 8-10) Liquid->pHCheck Rinse Triple Rinse with Organic Solvent Glassware->Rinse LabelSolid Label: TOXIC SOLID ORGANIC (Potential Cyanide Gen.) PackSolid->LabelSolid Final High-Temperature Incineration (Commercial Facility) LabelSolid->Final Stabilize Adjust pH with NaOH/KOH if Acidic pHCheck->Stabilize pH < 7 Container Collect in HDPE Carboy (Do NOT use Glass if HF present) pHCheck->Container pH ≥ 7 Stabilize->Container LabelLiq Label: TOXIC LIQUID ORGANIC (Cyanide Compatible) Container->LabelLiq LabelLiq->Final Decon Collect Rinsate as Liquid Waste Rinse->Decon Trash Deface Label & Glass Disposal Box Rinse->Trash Decon->Container

Caption: Operational workflow for the segregation and disposal of cyanomethoxy-containing intermediates. Note the critical pH check for liquid waste to prevent HCN liberation.

Part 3: Detailed Disposal Protocols

A. Solid Waste (Pure Compound, Filter Cakes, Silica Gel)
  • Packaging:

    • Collect solids in a wide-mouth High-Density Polyethylene (HDPE) jar or double-bag using 6-mil polyethylene bags.

    • Why: Polyethylene is resistant to organic permeation and prevents accidental breakage common with glass jars.[1]

  • Labeling:

    • Affix a hazardous waste label.[1]

    • Mandatory Text: "Toxic Solid, Organic, N.O.S. (Contains Nitriles).[1][4][5][6][7] DO NOT MIX WITH ACID."

  • Storage:

    • Store in a secondary containment bin designated for "Toxic Organics."

    • Keep away from the "Acid Corrosives" cabinet.[1]

B. Liquid Waste (Reaction Mixtures, Mother Liquors)[1]
  • Solvent Compatibility:

    • Ensure the solvent stream is compatible (e.g., DCM, Ethyl Acetate, Methanol).

    • Prohibited: Do not mix with aqueous acidic waste streams (e.g., 1M HCl washes).

  • Stabilization (The "pH Rule"):

    • Before adding to the waste carboy, spot-check the pH of the solution.[1]

    • If the solution is acidic (pH < 7), neutralize with dilute NaOH or saturated Sodium Bicarbonate (

      
      ) until pH is neutral or slightly basic (pH 8-9).[1]
      
    • Scientific Rationale: Basic conditions stabilize the cyanomethoxy ether and prevent the hydrolysis that releases HCN.

  • Container:

    • Use HDPE or Coated Glass carboys.[1]

    • Leave 10% headspace to allow for thermal expansion.[1]

C. Contaminated Glassware & Syringes[1]
  • Triple Rinse:

    • Rinse glassware 3 times with a solvent capable of dissolving the compound (Acetone or Methanol).[1]

  • Rinsate Disposal:

    • Pour all rinsates into the Liquid Waste container described above.

    • Do not pour rinsate down the sink.[1]

  • Final Step:

    • Once triple-rinsed, glassware can be washed normally or disposed of in a "Broken Glass" box.[1] Deface all chemical labels.

Part 4: Regulatory & Compliance Data

When manifesting this waste for transport to a Treatment, Storage, and Disposal Facility (TSDF), use the following classifications.

ParameterClassification / ValueNotes
RCRA Waste Code D003 (Potentially Reactive) or D001 (Ignitable)Often classified as Hazardous Waste due to toxicity characteristics, even if not P-listed.[1]
DOT Proper Name Nitriles, Solid, Toxic, N.O.S. Generic classification for organic nitriles.
UN Number UN 3439 (Solid) or UN 3276 (Liquid)Verify with your specific EHS transport guidelines.
Packing Group III (Minor Danger)Unless LD50 data proves higher toxicity (PG II).[1]
Disposal Method Incineration Fuel blending or direct incineration at >1000°C is required to destroy the CN bond.[1]

Part 5: Emergency Procedures (Spills)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Wear dual-cartridge respirators (Organic Vapor + Acid Gas) if powder is airborne, plus nitrile gloves and Tyvek suit.[1]

  • Neutralization:

    • Do NOT use acidic spill kits.[1]

    • Cover the spill with a Dry Absorbent (Vermiculite or Sand).[1]

    • If wet cleaning is necessary, use a dilute bleach solution (Sodium Hypochlorite) to oxidize potential cyanide traces, only if the area is well-ventilated.[1]

  • Collection: Sweep into a disposable container and label as hazardous waste.

References

  • National Institutes of Health (NIH). PubChem Compound Summary for Tert-butyl 4-cyanophenylcarbamate (Analogous Structure).[1] PubChem.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guide: Nitriles and Cyanide-Bearing Waste.[1] EPA.gov.[1] [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Cyanides and Nitriles. Princeton.edu.[1] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.